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  • Product: 3-Hydrazinyl-4-methoxypyridine dihydrochloride
  • CAS: 120256-22-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 3-Hydrazinyl-4-methoxypyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of 3-Hydrazinyl-4-methoxypyridine dihydrochloride (CAS No. 120256-22-6), a heterocyclic building...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-Hydrazinyl-4-methoxypyridine dihydrochloride (CAS No. 120256-22-6), a heterocyclic building block of significant interest in medicinal and synthetic chemistry. The document delineates its core chemical properties, spectroscopic profile, and characteristic reactivity. Furthermore, it presents a validated synthesis protocol, discusses its pivotal role as an intermediate in the development of complex bioactive molecules, and outlines comprehensive safety and handling procedures. This guide is intended to serve as a critical resource for professionals engaged in drug discovery, process development, and organic synthesis, offering both foundational data and practical, field-proven insights.

Nomenclature and Chemical Structure

The precise identification of a chemical entity is foundational to its study and application. This section details the structural and identifying information for 3-Hydrazinyl-4-methoxypyridine dihydrochloride.

  • Systematic Name: 3-Hydrazinyl-4-methoxypyridine dihydrochloride

  • CAS Number: 120256-22-6[1]

  • Molecular Formula: C₆H₁₁Cl₂N₃O

  • Molecular Weight: 212.08 g/mol

The structure consists of a pyridine ring substituted with a hydrazinyl group at the 3-position and a methoxy group at the 4-position. The dihydrochloride salt form indicates that two basic nitrogen centers—the pyridine ring nitrogen and the terminal nitrogen of the hydrazinyl group—are protonated, enhancing the compound's stability and aqueous solubility.

Caption: Chemical structure of 3-Hydrazinyl-4-methoxypyridine dihydrochloride.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. These data are critical for experimental design, including solvent selection and reaction condition optimization.

PropertyValueSource/Comment
Appearance White to off-white or light pink solid/crystalline powder.Based on analogous hydrazine hydrochloride salts.[2][3]
Melting Point Not explicitly reported; expected to be >150 °C with decomposition.Similar compounds like (4-Methoxyphenyl)hydrazine hydrochloride melt at 160-162 °C.[3] Dihydrochloride salts often have high melting points.
Solubility Soluble in water.The dihydrochloride salt form significantly increases polarity and promotes solubility in aqueous media. A related compound is noted as soluble in water.[2]
Stability Stable under recommended storage conditions. Sensitive to heat, strong oxidizing agents, and air exposure.Hydrazine derivatives can be unstable.[4] Store in a cool, dry place under an inert atmosphere.

Spectroscopic Profile

Spectroscopic data are indispensable for confirming the identity and purity of a compound. While specific spectra for this exact molecule are not publicly available, a predictive analysis based on its structure and data from analogous compounds provides a reliable characterization profile.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The formation of the hydrochloride salt causes a downfield shift for ring protons due to the increased positive charge on the nitrogen atom.[5]

  • Aromatic Protons (δ 7.0-8.5 ppm): Three signals corresponding to the protons on the pyridine ring. The proton adjacent to the protonated ring nitrogen will be the most deshielded.

  • Methoxy Protons (-OCH₃, δ ~4.0 ppm): A sharp singlet integrating to three protons.

  • Hydrazinyl Protons (-NH-NH₃⁺, variable): Broad, exchangeable signals that may not always be clearly resolved. Their chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Pyridine Ring Carbons (δ 110-160 ppm): Five distinct signals are expected for the carbons of the pyridine ring.

  • Methoxy Carbon (-OCH₃, δ 55-60 ppm): A single signal for the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.[6]

  • N-H Stretch (2400-3200 cm⁻¹): A very broad and strong absorption band characteristic of the ammonium (R₃N⁺-H) and hydrazinium (-NH₃⁺) groups.

  • C-H Stretch (2850-3000 cm⁻¹): Associated with the methyl group of the methoxy substituent and the aromatic C-H bonds.

  • C=N and C=C Stretch (1400-1630 cm⁻¹): A series of sharp bands corresponding to the stretching vibrations within the pyridine ring.

  • C-O Stretch (~1250 cm⁻¹): A strong absorption indicating the aryl-ether linkage of the methoxy group.

Synthesis and Chemical Reactivity

General Synthesis Protocol

The synthesis of aryl hydrazine hydrochlorides is a well-established process in organic chemistry, typically involving the diazotization of an aromatic amine followed by reduction.[7] This approach is directly applicable to the preparation of 3-Hydrazinyl-4-methoxypyridine dihydrochloride.

Synthesis_Workflow Start 3-Amino-4-methoxypyridine Step1 Diazotization (NaNO₂, aq. HCl, 0-5 °C) Start->Step1 Intermediate Pyridinediazonium Salt Intermediate Step1->Intermediate Step2 Reduction (SnCl₂ / conc. HCl) Intermediate->Step2 Product 3-Hydrazinyl-4-methoxypyridine dihydrochloride Step2->Product

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Diazotization: 3-Amino-4-methoxypyridine is dissolved in concentrated hydrochloric acid and cooled to 0-5 °C in an ice bath.[7]

  • A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the corresponding pyridinediazonium chloride intermediate.[7]

  • Reduction: The resulting diazonium salt solution is then added portion-wise to a pre-cooled solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[7]

  • The reaction mixture is stirred at low temperature until the reduction is complete, which is typically indicated by a color change.

  • Isolation: The precipitated product, 3-Hydrazinyl-4-methoxypyridine dihydrochloride, is collected by filtration, washed with a cold solvent like ethanol or diethyl ether to remove impurities, and dried under vacuum.[7]

Core Reactivity

The synthetic utility of this compound stems primarily from the nucleophilic character of its hydrazinyl moiety. This functional group is a versatile tool for constructing larger, more complex molecular architectures.

The primary reaction is the condensation with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. This reaction is fundamental to the synthesis of many heterocyclic systems, which are prevalent in pharmacologically active compounds.[3][8]

Reactivity_Pathway cluster_product Product Hydrazine 3-Hydrazinyl-4-methoxypyridine (R-NHNH₂) Plus + Carbonyl Aldehyde/Ketone (R'-C(O)-R'') Arrow Condensation (Acid Catalyst, -H₂O) Carbonyl->Arrow Hydrazone Hydrazone Derivative (R-NH-N=C(R')R'') Arrow->Hydrazone

Caption: Key reactivity pathway forming a hydrazone derivative.

Applications in Research and Development

3-Hydrazinyl-4-methoxypyridine dihydrochloride is not typically an end-product but rather a crucial intermediate. Its value lies in its ability to serve as a scaffold for building molecules with desired biological activities.

  • Pharmaceutical Synthesis: Hydrazide and hydrazine derivatives are foundational in medicinal chemistry for creating a wide array of compounds with potential therapeutic applications, including antimicrobial, anti-inflammatory, and antitumor properties.[8][9] The pyridine ring is a privileged structure in drug design, known to enhance drug permeability, metabolic stability, and target binding through various non-covalent interactions.[10]

  • Agrochemical Development: Similar to pharmaceuticals, the agrochemical industry utilizes such intermediates to develop new pesticides and herbicides with improved efficacy and environmental profiles.[11]

  • Heterocyclic Chemistry: It serves as a precursor for synthesizing various heterocyclic ring systems, such as pyrazoles, triazoles, and oxadiazoles, which are core components of many functional molecules.[8]

Safety, Handling, and Storage

Working with hydrazine derivatives requires strict adherence to safety protocols due to their potential toxicity. The information presented here is synthesized from safety data sheets (SDS) of closely related compounds.

Hazard Identification
  • Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard)

  • Signal Word: Warning / Danger

  • Hazard Statements:

    • Harmful if swallowed.[12][13][14]

    • Causes severe skin irritation and serious eye damage/irritation.[4][12][15]

    • May cause respiratory irritation.[2][12][13]

    • May cause an allergic skin reaction.[4][14]

    • Some hydrazine derivatives are suspected of causing genetic defects or cancer.[4][16]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15] Safety showers and eyewash stations should be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[13][15]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[13][15] Avoid contact with skin.[15]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

  • Hygiene Measures: Do not eat, drink, or smoke when using this product.[13][15] Wash hands and any exposed skin thoroughly after handling.[13][14][15]

Storage
  • Keep container tightly closed in a dry, cool, and well-ventilated place.[15]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[15]

  • For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Conclusion

3-Hydrazinyl-4-methoxypyridine dihydrochloride is a valuable and versatile chemical intermediate. Its well-defined structure, characterized by a reactive hydrazinyl group and a methoxy-substituted pyridine core, makes it a key building block for the synthesis of diverse, high-value heterocyclic compounds. While its handling requires stringent safety precautions due to the inherent hazards of hydrazine derivatives, its synthetic potential in the pharmaceutical and agrochemical industries is significant. This guide provides the essential technical information required for its safe and effective utilization in a research and development setting.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 11). Safety Data Sheet.
  • TCI Chemicals. (2025, November 21). Safety Data Sheet.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet.
  • Angene Chemical. (2025, September 17). Safety Data Sheet.
  • ChemScene. (n.d.). 3-Hydrazinyl-2-methoxypyridine hydrochloride.
  • CymitQuimica. (2022, November 03). Safety Data Sheet.
  • (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Fisher Scientific. (2024, March 15). Safety Data Sheet.
  • BLD Pharm. (n.d.). 120256-22-6|3-Hydrazinyl-4-methoxypyridine dihydrochloride.
  • Echemi. (n.d.). (4-Methoxyphenyl)hydrazine hydrochloride SDS, 19501-58-7 Safety Data Sheets.
  • (2026, January 30). The Role of (4-Methoxybenzyl)hydrazine Dihydrochloride in Modern Synthesis.
  • MDPI. (2025, July 03). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
  • Walsh Medical Media. (2023, February 03). Synthesis of Hydrazides and their Pharmacological Evaluation.
  • Chem-Impex. (n.d.). 4-Methoxyphenylhydrazine hydrochloride.
  • (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • ChemicalBook. (n.d.). 4-Methoxyphenylhydrazine hydrochloride synthesis.
  • Auctores Journals. (2025, March 05). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.

Sources

Exploratory

3-Hydrazinyl-4-methoxypyridine dihydrochloride molecular structure

Executive Summary & Molecular Architecture 3-Hydrazinyl-4-methoxypyridine dihydrochloride is a specialized heterocyclic building block primarily utilized in the synthesis of fused bicyclic systems, such as pyrazolo[3,4-c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

3-Hydrazinyl-4-methoxypyridine dihydrochloride is a specialized heterocyclic building block primarily utilized in the synthesis of fused bicyclic systems, such as pyrazolo[3,4-c]pyridines . These scaffolds are critical in medicinal chemistry, serving as core pharmacophores for kinase inhibitors (e.g., JAK, c-Met) and GPCR ligands.

The molecule features a pyridine ring substituted with an electron-donating methoxy group (


) at the C4 position and a hydrazine moiety (

) at the C3 position. The dihydrochloride salt form (

) is engineered to address the inherent oxidative instability of the free hydrazine base, ensuring long-term shelf stability and improved water solubility for aqueous reaction media.
Physicochemical Profile[1][2]
PropertyDataNotes
IUPAC Name 3-Hydrazinyl-4-methoxypyridine dihydrochloride
Molecular Formula

Salt form includes

Molecular Weight 212.08 g/mol Free base: 139.15 g/mol
Appearance Off-white to pale yellow hygroscopic solidOxidizes to brown upon air exposure
Solubility High: Water, DMSO, MethanolLow: DCM, Hexanes, Toluene
Key Functional Groups Hydrazine (Nucleophile), Methoxy (EDG), Pyridine N (Basic)Methoxy group activates C3/C5 positions

Synthetic Routes & Process Chemistry

The synthesis of 3-hydrazinyl-4-methoxypyridine is non-trivial due to the electron-rich nature of the 4-methoxypyridine ring, which disfavors direct nucleophilic aromatic substitution (


) unless activated by strong electron-withdrawing groups. Therefore, the Diazotization-Reduction  pathway starting from 3-amino-4-methoxypyridine  is the industry-standard protocol.
Synthesis Workflow (Graphviz)

SynthesisPath Start 3-Amino-4-methoxypyridine (Precursor) Step1 Diazotization (NaNO2, HCl, <5°C) Start->Step1 HCl (aq) Inter Diazonium Salt Intermediate Step1->Inter Electrophilic Attack Step2 Reduction (SnCl2 or Na2SO3) Inter->Step2 In-situ Product 3-Hydrazinyl-4-methoxypyridine Dihydrochloride Step2->Product Crystallization

Caption: Figure 1. The diazotization-reduction pathway converts the amino group to a hydrazine via a diazonium intermediate.

Detailed Experimental Protocol

Objective: Preparation of 3-hydrazinyl-4-methoxypyridine dihydrochloride (10g scale).

Reagents:

  • 3-Amino-4-methoxypyridine (1.0 eq)

  • Sodium Nitrite (

    
    , 1.1 eq)
    
  • Stannous Chloride Dihydrate (

    
    , 2.5 eq) OR Sodium Sulfite (
    
    
    
    )
  • Conc. Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Salt Formation: Dissolve 3-amino-4-methoxypyridine (10.0 g) in concentrated HCl (40 mL) and water (10 mL). Cool the solution to -5°C to 0°C using an ice-salt bath. Critical: Maintain temperature below 5°C to prevent hydrolysis of the diazonium salt to the phenol.

  • Diazotization: Dropwise add a solution of

    
     (6.1 g in 15 mL water) while stirring vigorously. The internal temperature must not exceed 5°C. Stir for 30 minutes.
    
    • QC Check: Verify diazonium formation using starch-iodide paper (turns blue immediately).

  • Reduction: Prepare a solution of

    
     (45 g) in concentrated HCl (30 mL) at 0°C. Add the cold diazonium solution into the stannous chloride solution dropwise.
    
    • Note: Adding diazonium to the reductant minimizes side reactions (e.g., coupling).

  • Isolation: Allow the mixture to warm to room temperature and stir for 2 hours. A precipitate (the tin double salt) may form.

  • Free Base Liberation & Salting: Basify with 20% NaOH to pH > 12. Extract with Ethyl Acetate (

    
     mL). Dry organics over 
    
    
    
    .
  • Final Salt Formation: Dissolve the residue in ethanol and add 4M HCl in dioxane. The dihydrochloride salt will precipitate. Filter, wash with cold ether, and dry under vacuum.

Reactivity & Applications: The Pyrazole Scaffold[4]

The primary utility of this hydrazine is its condensation with 1,3-dielectrophiles (e.g., 1,3-diketones,


-keto esters) to form pyrazolo[3,4-c]pyridines .
Mechanism of Cyclization

The reaction proceeds via an initial nucleophilic attack by the terminal hydrazine nitrogen on the ketone carbonyl, forming a hydrazone intermediate. This is followed by an intramolecular attack on the second carbonyl (or nitrile/ester), resulting in ring closure and dehydration.

Reaction Pathway (Graphviz)

Reactivity Hydrazine 3-Hydrazinyl-4-methoxypyridine (Nucleophile) Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation Diketone 1,3-Diketone (Electrophile) Diketone->Hydrazone Condensation Cyclization Acid-Catalyzed Cyclization (-H2O) Hydrazone->Cyclization Scaffold Pyrazolo[3,4-c]pyridine (Kinase Inhibitor Core) Cyclization->Scaffold Aromatization

Caption: Figure 2. Condensation mechanism for the synthesis of fused pyrazolo-pyridine systems.

Regioselectivity Considerations

When reacting with unsymmetrical 1,3-diketones, two regioisomers are possible. The regioselectivity is governed by:

  • Sterics: The terminal nitrogen (

    
    ) usually attacks the less hindered carbonyl.
    
  • Electronics: The internal nitrogen (

    
    ) is less nucleophilic due to conjugation with the pyridine ring.
    

Analytical Characterization

To validate the identity of the synthesized salt, the following spectroscopic markers should be observed.

TechniqueExpected Signals (Predicted)Structural Assignment
1H NMR (DMSO-

)

10.5 (br s, 3H)

/

(Salt protons)

8.65 (s, 1H)
C2-H (Deshielded by N and Hydrazine)

8.30 (d,

Hz, 1H)
C6-H

7.45 (d,

Hz, 1H)
C5-H (Ortho to OMe)

4.05 (s, 3H)

(Methoxy)
LC-MS


Matches free base mass

Safety & Handling (MSDS Summary)

  • Toxicity: Hydrazines are suspected carcinogens and potent skin sensitizers. Handle only in a fume hood.

  • Stability: The dihydrochloride salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Incompatibility: Avoid contact with strong oxidizing agents (risk of exothermic decomposition) and aldehydes (unwanted hydrazone formation).

References

  • Synthesis of Pyrazolo[3,4-c]pyridines

    • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.[1][2]

    • Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.
    • URL:[Link]

  • General Hydrazine Synthesis (Diazotization Method)
  • Reactivity with 1,3-Diketones

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[3]

    • Source: MDPI, Molecules.
    • URL:[Link]

  • Precursor Data (3-Amino-4-methoxypyridine)

    • Title: 3-Amino-4-methoxypyridine Properties and Safety.
    • Source: PubChem.[4][5]

    • URL:[Link]

Sources

Foundational

Technical Guide: Stability Profile &amp; Handling of 3-Hydrazinyl-4-methoxypyridine Dihydrochloride

[1] Executive Summary This technical guide provides a comprehensive stability profile for 3-Hydrazinyl-4-methoxypyridine dihydrochloride (CAS: 120256-22-6).[1] As a functionalized hydrazine intermediate, this compound ex...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive stability profile for 3-Hydrazinyl-4-methoxypyridine dihydrochloride (CAS: 120256-22-6).[1] As a functionalized hydrazine intermediate, this compound exhibits significant reactivity that makes it valuable for heterocyclic synthesis (e.g., indazoles, pyrazoles) but inherently unstable if mishandled.[1][2]

The dihydrochloride salt form offers improved thermal stability over the free base but introduces hygroscopicity and acidity-driven hydrolysis risks .[1] The core stability threats are oxidative dehydrogenation (to azo/diazo species) and carbonyl condensation (hydrazone formation).[1] This guide outlines the mechanistic degradation pathways, storage protocols, and self-validating analytical workflows required to maintain compound integrity.[1]

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

PropertyDetail
Chemical Name 3-Hydrazinyl-4-methoxypyridine dihydrochloride
CAS Number 120256-22-6
Molecular Formula C₆H₉N₃O[1][3] · 2HCl
Molecular Weight 212.08 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Insoluble in non-polar solvents
pKa Context Pyridine N (~5.2), Hydrazine terminal N (~8.0).[1][2] Salt form protonates both.[1]

Structural Insight: The 4-methoxy group is an electron-donating group (EDG), which increases electron density on the pyridine ring.[1] While this facilitates nucleophilic attacks during synthesis, it also makes the hydrazine moiety more electron-rich and thus more susceptible to oxidation compared to electron-deficient analogs.[1]

Degradation Mechanisms

Understanding why the compound degrades is essential for preventing it.[1] The three primary pathways are detailed below.

Oxidative Dehydrogenation (Primary Threat)

Hydrazines are reducing agents.[1][2] In the presence of atmospheric oxygen, metal ions (Cu²⁺, Fe³⁺), or high pH, the hydrazine group (-NHNH₂) oxidizes to an azo intermediate (diimide), which is unstable and decomposes to the diazonium species or releases nitrogen gas.[1][2]

  • Trigger: Air exposure, trace metals in solvent.[1]

  • Indicator: Color change from white to pink/brown.

Carbonyl Condensation (Ubiquitous Impurity)

The terminal nitrogen of the hydrazine is a potent nucleophile.[1][2] It reacts rapidly with ubiquitous atmospheric ketones (like acetone vapor in labs) or aldehydes to form hydrazones .[1]

  • Trigger: Acetone residues in glassware, open storage in solvent cabinets.[1]

  • Indicator: New lipophilic peak in HPLC (Hydrazone).

Hydrolytic Demethylation (Acid Catalyzed)

While the ether linkage is generally stable, the dihydrochloride salt creates a highly acidic local environment within the crystal lattice if moisture is absorbed.[2] Over time, or under thermal stress, this can catalyze the hydrolysis of the methoxy group to form 3-hydrazinyl-4-pyridone .[1]

Visualization: Degradation Pathways

The following diagram illustrates the causal relationships between environmental stressors and degradation products.

StabilityProfile Compound 3-Hydrazinyl-4-methoxy pyridine 2HCl Azo Azo/Diimide Intermediate Compound->Azo Oxidation Hydrazone Hydrazone Impurity Compound->Hydrazone Condensation Pyridone 3-Hydrazinyl-4-pyridone (Demethylation) Compound->Pyridone Acid Hydrolysis Oxygen Oxygen / Air (Trace Metals) Oxygen->Azo Moisture Moisture / H2O (Hygroscopicity) Moisture->Pyridone Ketones Ketones / Aldehydes (Acetone Vapor) Ketones->Hydrazone Diazo Decomposition (N2 Release) Azo->Diazo Irreversible

Caption: Mechanistic degradation pathways for 3-Hydrazinyl-4-methoxypyridine 2HCl under environmental stress.[1]

Stability Profiling Methodology

To validate the quality of a batch, do not rely solely on a single HPLC run.[1] Use this Stress Testing Matrix to establish a baseline.

Recommended Stress Conditions (Forced Degradation)

Perform these tests on a small aliquot (10 mg) to determine handling windows.

StressorConditionDurationExpected Outcome
Oxidation 3% H₂O₂ at RT1 HourRapid degradation to diazo/phenols.[1] High Sensitivity.
Thermal 60°C (Solid State)7 DaysMinimal degradation (Salt form confers stability).[1][2]
Hydrolysis pH 1.0 (0.1N HCl)24 HoursStable (Compound is already a hydrochloride).[1][2]
Base pH 10.0 (0.1N NaOH)1 HourCritical Failure. Free base oxidizes rapidly.[1][2]
Photolysis UV / Daylight24 HoursModerate degradation (Browning).[1]
Analytical Protocol (HPLC)[1][8]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Do not use Trifluoroacetic acid if LC-MS is planned).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Precaution: NEVER use Acetone in glassware cleaning or as a solvent.[1] Even trace amounts will form the hydrazone artifact, leading to false purity failures.[1]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (hydrazine).[1]

Storage & Handling Protocols (The "Self-Validating" System)

To ensure trustworthiness in your data, the storage system must actively prevent the degradation mechanisms identified above.[1]

The "Argon-Desiccant" Standard[1]
  • Primary Container: Amber glass vial with a Teflon-lined screw cap. (Blocks light).

  • Atmosphere: Backfill with Argon (preferred over Nitrogen due to higher density) before sealing.[1]

  • Secondary Containment: Place the vial inside a heat-sealed Mylar bag containing a Silica Gel packet and an Oxygen Scavenger packet.

  • Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use.

Handling Workflow
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, initiating hydrolysis.[1]

  • Weighing: Weigh quickly. Do not leave the solid on the balance pan for extended periods.

  • Solvent Choice: Dissolve in degassed solvents (MeOH, DMSO) immediately prior to use.[1][2] Do not store stock solutions for >24 hours.

Safety & Toxicology

  • Hazard Class: Corrosive (due to HCl), Irritant, Suspected Carcinogen (Hydrazine derivative).[2]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Incompatibility: Strong oxidizers, aldehydes, ketones, alkali metals.

References

  • National Institutes of Health (NIH) . (2013).[1] Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved October 26, 2025, from [Link][1]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Hydrazinyl-4-methoxypyridine dihydrochloride

Abstract This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Hydrazinyl-4-methoxypyridine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Hydrazinyl-4-methoxypyridine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a mere recitation of data, offering a deep dive into the causality behind experimental choices and the logic of spectral interpretation. We will explore the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are indispensable for the structural elucidation and purity verification of this molecule. Each section details field-proven protocols, predicts spectral outcomes based on first principles and established literature, and synthesizes the data into a cohesive structural confirmation workflow. This guide is intended for researchers, scientists, and drug development professionals who require a robust and validated understanding of this compound's analytical profile.

Introduction: The Analytical Imperative

The journey of a drug candidate from discovery to clinical application is underpinned by rigorous analytical characterization. 3-Hydrazinyl-4-methoxypyridine dihydrochloride, with its substituted pyridine core, presents a unique analytical challenge and opportunity. The pyridine scaffold is a cornerstone of many pharmaceuticals, and the hydrazine moiety offers a reactive handle for further chemical elaboration. However, the presence of these functional groups, along with the methoxy substituent and its formulation as a dihydrochloride salt, dictates a multi-faceted analytical approach.

Unambiguous confirmation of the molecular structure and the confident assessment of purity are not mere academic exercises; they are foundational to reproducible pharmacological and toxicological studies. This guide provides the technical framework for achieving that certainty through the synergistic application of NMR, IR, and MS.

Molecular Structure:

Structure of 3-Hydrazinyl-4-methoxypyridine dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 3-Hydrazinyl-4-methoxypyridine dihydrochloride, both ¹H and ¹³C NMR provide critical, complementary information.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum provides a detailed picture of the hydrogen environments within the molecule. The formation of the dihydrochloride salt significantly influences the chemical shifts, particularly of the hydrazine protons and the pyridine ring protons, due to the electron-withdrawing effects of protonation.[1]

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated water (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are appropriate choices. DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons, which would be replaced by deuterium in D₂O.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm).

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • Data Acquisition: A standard single-pulse experiment is sufficient. Key parameters include a 30° pulse angle, a relaxation delay of at least 1-2 seconds, and acquisition of a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

The substitution pattern (positions 3 and 4) on the pyridine ring will result in a characteristic three-spin system for the aromatic protons. Protonation of the ring nitrogen will cause a general downfield shift of all ring protons compared to the free base.[1]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Key Insights
H-2 (Aromatic) ~8.0 - 8.2Singlet (or narrow doublet)1HLocated ortho to the protonated ring nitrogen, this proton is significantly deshielded. It will likely show a small coupling to H-6.
H-5 (Aromatic) ~7.0 - 7.2Doublet1HThis proton is ortho to the methoxy group and meta to the hydrazinyl group. It will be coupled to H-6.
H-6 (Aromatic) ~7.8 - 8.0Doublet1HPositioned ortho to the protonated nitrogen and coupled to H-5, leading to a downfield shift.
-OCH₃ (Methoxy) ~3.9 - 4.1Singlet3HThe methoxy group protons appear as a sharp singlet in a characteristic region.[2]
-NH-NH₂ (Hydrazinium) ~9.0 - 12.0Very Broad Singlet(s)5HAs a dihydrochloride salt, these protons are highly deshielded and exchangeable. Their signal will be broad and may be difficult to integrate precisely. Observation is best in a non-exchangeable solvent like DMSO-d₆.
¹³C NMR Spectroscopic Analysis

Carbon NMR provides a direct count of the unique carbon atoms and insight into their electronic environment.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Acquired on the same spectrometer as the ¹H NMR.

  • Data Acquisition: A standard proton-decoupled pulse sequence is used to produce a spectrum with singlets for each unique carbon. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans are typically required.

The chemical shifts of the pyridine ring carbons are sensitive to the electronic effects of the substituents and ring protonation.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale & Key Insights
C-2 (Aromatic) ~140 - 145This carbon is adjacent to the protonated ring nitrogen and is significantly deshielded.
C-3 (Aromatic) ~135 - 140The carbon bearing the hydrazinium group.
C-4 (Aromatic) ~155 - 160The carbon attached to the electronegative oxygen of the methoxy group will be the most downfield of the ring carbons.
C-5 (Aromatic) ~110 - 115This carbon is shielded relative to the other ring carbons.
C-6 (Aromatic) ~145 - 150Adjacent to the protonated ring nitrogen, this carbon is also strongly deshielded.
-OCH₃ (Methoxy) ~56 - 60The methoxy carbon appears in a highly characteristic region for aromatic ethers.[3][4][5][6]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

  • Sample Preparation: For a solid sample, the Potassium Bromide (KBr) pellet method is standard. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid powder.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum of air (or the empty ATR crystal) is recorded first. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

The IR spectrum will be dominated by features arising from the protonated hydrazine group (hydrazinium) and the substituted pyridine ring.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Key Insights
N-H Stretching (Hydrazinium) 3200 - 2500 (broad)Strong, BroadThis very broad and complex absorption is a hallmark of amine salts and is due to the N⁺-H stretching vibrations.[7][8]
C-H Stretching (Aromatic) 3100 - 3000MediumCharacteristic of C-H bonds on the pyridine ring.
C-H Stretching (Aliphatic) 2980 - 2850MediumArises from the methyl group of the methoxy substituent.
N-H Bending 1620 - 1550Medium-StrongBending vibrations from the hydrazinium group.
C=C, C=N Ring Stretching 1600 - 1450Strong, Multiple BandsA series of sharp bands characteristic of the pyridine aromatic system.
C-O Stretching (Aryl Ether) 1275 - 1225 (asymmetric) & 1050-1020 (symmetric)StrongStrong, distinct peaks confirming the presence of the methoxy group.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure. For a salt like this, a soft ionization technique is required.

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the compound in a suitable solvent like methanol or an acetonitrile/water mixture.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is ideal. ESI is a soft ionization technique that allows for the analysis of polar, non-volatile compounds like salts.[10]

  • Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) is recommended for unambiguous determination of the elemental formula.[2]

In ESI-MS, we expect to observe the protonated free base of the molecule, not the intact dihydrochloride salt. The free base has the formula C₆H₉N₃O and a monoisotopic mass of approximately 139.07 Da.

  • Molecular Ion: The primary ion observed will be the protonated molecule, [M+H]⁺ , at an m/z of approximately 140.08 .

  • Fragmentation Analysis: Collision-induced dissociation (CID) of the [M+H]⁺ ion can provide structural information. The fragmentation pattern is a molecular fingerprint.

m/z of Fragment Proposed Neutral Loss Structure of Fragment
~123NH₃ (Ammonia)Loss of ammonia from the hydrazine moiety.
~110N₂H₄ (Hydrazine)Cleavage of the C-N bond connecting the hydrazine group.
~125CH₃ (Methyl radical)Loss of the methyl group from the methoxy substituent.
~95NH₃ + COSubsequent loss of carbon monoxide from the m/z 123 fragment.

Integrated Analytical Workflow and Structural Verification

No single technique provides absolute proof of structure. True analytical integrity is achieved by integrating the data from these orthogonal methods. The workflow below illustrates a logical, self-validating process for the characterization of 3-Hydrazinyl-4-methoxypyridine dihydrochloride.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Prep Weigh Compound & Prepare Stock Solutions NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR FT-IR Spectroscopy (ATR or KBr) Prep->IR MS ESI-MS / HRMS Prep->MS NMR_Data Assign Proton & Carbon Signals Confirm Connectivity NMR->NMR_Data IR_Data Identify Key Functional Groups (N⁺-H, C-O, C=N) IR->IR_Data MS_Data Confirm Molecular Weight ([M+H]⁺) Analyze Fragmentation MS->MS_Data Confirm Structure Elucidated & Purity Confirmed NMR_Data->Confirm IR_Data->Confirm MS_Data->Confirm

Caption: Integrated workflow for spectroscopic characterization.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. Hydrazine and its derivatives are classified as hazardous materials and must be handled with appropriate precautions.

  • Hazard Overview: Hydrazine derivatives can be toxic by inhalation, in contact with skin, and if swallowed. They may also be corrosive and are suspected of being carcinogenic.[11][12][13]

  • Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[13]

  • Handling: Avoid creating dust. Use spark-proof tools and prevent contact with oxidizing agents.[13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[12][14]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

The spectroscopic analysis of 3-Hydrazinyl-4-methoxypyridine dihydrochloride is a clear example of modern analytical chemistry in practice. ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework. FT-IR spectroscopy confirms the presence of critical functional groups, particularly the hydrazinium and methoxy moieties. Finally, ESI-mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. By synthesizing the data from these three pillars of spectroscopic analysis, researchers can achieve a high degree of confidence in the identity and purity of this compound, ensuring the integrity and reproducibility of their subsequent scientific endeavors.

References

  • ResearchGate. (2025). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Available at: [Link]

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  • s d fine-chem limited. hydrazine hydrate 80%. Available at: [Link]

  • Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015). Available at: [Link]

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  • ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Available at: [Link]

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  • Cole-Parmer. (2002). Material Safety Data Sheet - Hydrazine Monohydrate 99%. Available at: [Link]

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Foundational

theoretical properties of 3-Hydrazinyl-4-methoxypyridine dihydrochloride

An In-depth Technical Guide to the Theoretical Properties of 3-Hydrazinyl-4-methoxypyridine dihydrochloride Introduction 3-Hydrazinyl-4-methoxypyridine dihydrochloride is a heterocyclic organic compound of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Properties of 3-Hydrazinyl-4-methoxypyridine dihydrochloride

Introduction

3-Hydrazinyl-4-methoxypyridine dihydrochloride is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with a reactive hydrazinyl group and a methoxy group, suggests its potential as a versatile building block for the synthesis of novel bioactive molecules. The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

This guide provides a comprehensive overview of the , drawing upon data from closely related analogs to infer its chemical behavior, potential applications, and safety considerations. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document serves as a robust theoretical framework for researchers and scientists.

Predicted Physicochemical Properties

The physicochemical properties of 3-Hydrazinyl-4-methoxypyridine dihydrochloride are predicted based on its chemical structure and data from analogous compounds. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyPredicted ValueRationale/Analog Data Source
Molecular Formula C₆H₁₁Cl₂N₃OBased on the core structure of 3-hydrazinyl-4-methoxypyridine with two hydrochloride adducts.
Molecular Weight 212.08 g/mol Calculated from the molecular formula.
Appearance Off-white to light-colored crystalline solidInferred from analogs like 4-Methoxyphenylhydrazine hydrochloride which appears as light pink to light brown crystals.[1]
Solubility Soluble in water and polar organic solvents like methanol and DMSOThe dihydrochloride salt form is expected to confer aqueous solubility. Hydrazine derivatives are often soluble in polar organic solvents.[2]
Melting Point >160 °C (with decomposition)Based on the melting point of 4-Methoxyphenylhydrazine hydrochloride (160 - 162 °C).[1]
Storage Conditions Store in a cool, dry, well-ventilated area, protected from light and moisture. Air-sensitive.Recommended for hydrazine derivatives to prevent degradation.[3][4]

Theoretical Reactivity and Synthetic Utility

The synthetic utility of 3-Hydrazinyl-4-methoxypyridine dihydrochloride is primarily centered around the reactivity of the hydrazinyl (-NHNH₂) group. This functional group is a potent nucleophile, making it a valuable precursor for the synthesis of a wide array of heterocyclic compounds.

Key Chemical Transformations

The hydrazinyl moiety is expected to undergo several key reactions:

  • Hydrazone Formation: The most prominent reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is fundamental in constructing more complex molecular scaffolds.[2]

  • Cyclization Reactions: The resulting hydrazones can be utilized in various cyclization reactions to synthesize five- and six-membered heterocyclic rings, such as pyrazoles, pyridazines, and indoles. These heterocycles are prevalent in many biologically active compounds.

  • N-Acylation and N-Sulfonylation: The nitrogen atoms of the hydrazinyl group can be acylated or sulfonylated to introduce further diversity and modulate the electronic properties of the molecule.

Proposed Synthetic Pathway

A plausible synthetic route for 3-Hydrazinyl-4-methoxypyridine dihydrochloride can be conceptualized based on established methods for the synthesis of similar hydrazine compounds, such as the diazotization of an amino-pyridine precursor followed by reduction.

Synthetic Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction 3-Amino-4-methoxypyridine 3-Amino-4-methoxypyridine Intermediate_Diazonium_Salt 3-Diazonium-4-methoxypyridine chloride 3-Amino-4-methoxypyridine->Intermediate_Diazonium_Salt NaNO₂, HCl 0-5 °C 3-Hydrazinyl-4-methoxypyridine 3-Hydrazinyl-4-methoxypyridine dihydrochloride Intermediate_Diazonium_Salt->3-Hydrazinyl-4-methoxypyridine SnCl₂ / HCl

Caption: Proposed two-step synthesis of 3-Hydrazinyl-4-methoxypyridine dihydrochloride.

Detailed Hypothetical Protocol

The following protocol is a hypothetical procedure for the synthesis of 3-Hydrazinyl-4-methoxypyridine dihydrochloride, adapted from the synthesis of 4-Methoxyphenylhydrazine hydrochloride.[5]

Materials:

  • 3-Amino-4-methoxypyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride (SnCl₂)

  • Deionized Water

  • Ethanol

  • Diethyl Ether

Procedure:

  • Diazotization:

    • Dissolve 3-Amino-4-methoxypyridine in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride in concentrated HCl.

    • Cool the SnCl₂ solution in an ice bath.

    • Slowly add the diazonium salt solution from Step 1 to the SnCl₂ solution, keeping the temperature below 10 °C.

    • A precipitate of the desired product should form.

    • Stir the mixture at a low temperature for an additional 30-60 minutes.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid sequentially with cold water, cold ethanol, and diethyl ether to remove impurities.

    • Dry the product under vacuum to yield 3-Hydrazinyl-4-methoxypyridine dihydrochloride.

Potential Applications in Drug Discovery

Hydrazine derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1] The structural motifs present in 3-Hydrazinyl-4-methoxypyridine dihydrochloride suggest its potential utility in several areas of drug discovery.

Potential as a Scaffold for Bioactive Molecules

Potential_Applications cluster_Applications Potential Therapeutic Areas Target_Molecule 3-Hydrazinyl-4-methoxypyridine dihydrochloride Anticancer Anticancer Agents Target_Molecule->Anticancer Precursor for heterocyclic anticancer drugs Antimicrobial Antimicrobial Agents Target_Molecule->Antimicrobial Synthesis of novel antibacterial/antifungal compounds CNS_Disorders CNS Disorder Treatments (e.g., MAO Inhibitors) Target_Molecule->CNS_Disorders Analogs of known MAO inhibitors Anti_inflammatory Anti-inflammatory Agents Target_Molecule->Anti_inflammatory Building block for anti-inflammatory agents

Caption: Potential therapeutic areas for derivatives of 3-Hydrazinyl-4-methoxypyridine dihydrochloride.

Rationale for Potential Applications
  • Anticancer Agents: Many heterocyclic compounds derived from hydrazines exhibit potent anticancer activity. The pyridine and hydrazine moieties can serve as pharmacophores for interaction with various biological targets.

  • MAO Inhibitors: Hydrazine derivatives, such as iproniazid, have been historically used as monoamine oxidase (MAO) inhibitors for the treatment of depression.[6] The structure of the target compound suggests it could be a precursor for novel MAO inhibitors.

  • Antimicrobial Agents: Pyrazole and other nitrogen-containing heterocycles synthesized from hydrazines are known to possess a broad spectrum of antimicrobial activities.[7]

Safety, Handling, and Storage

Given the lack of specific safety data for 3-Hydrazinyl-4-methoxypyridine dihydrochloride, a cautious approach based on data for analogous hydrazine compounds is imperative. Hydrazine derivatives are often toxic and require careful handling.

Hazard Identification

Based on safety data sheets for related compounds, the following hazards are anticipated:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin and Eye Damage: Causes severe skin burns and eye damage.[8]

  • Sensitization: May cause an allergic skin reaction.[8]

  • Carcinogenicity: May cause cancer.[3]

  • Mutagenicity: Suspected of causing genetic defects.[8]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[9]

  • Ventilation: Use only outdoors or in a well-ventilated area. Work under a chemical fume hood.[3]

  • Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[9]

First-Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep locked up and away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Hydrazinyl-4-methoxypyridine dihydrochloride presents itself as a promising, albeit under-characterized, chemical entity. Its theoretical profile, constructed from the properties of its analogs, highlights its potential as a versatile intermediate in the synthesis of novel compounds with a wide range of potential therapeutic applications. The reactivity of the hydrazinyl group, coupled with the electronic properties of the methoxy-substituted pyridine ring, offers a rich landscape for chemical exploration. Researchers working with this compound should proceed with a thorough understanding of its predicted reactivity and adhere to stringent safety protocols due to the potential hazards associated with hydrazine derivatives. Further experimental validation of the properties and applications outlined in this guide is warranted and encouraged.

References

  • Autech Industry Co., Limited. (n.d.). Exploring the Chemical Properties of (4-Methoxybenzyl)hydrazine Dihydrochloride. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (3-Methoxypropyl)hydrazine dihydrochloride. Retrieved from [Link]

  • Ghamari, N., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 13(35), 24653–24665. Retrieved from [Link]

  • Deshmukh, M. B., et al. (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Retrieved from [Link]

  • Kafa, H., & K. (2014). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Journal of Drug Metabolism & Toxicology, 5(3), 168. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
  • Acros Organics. (2026, February 4). 4-Methoxyphenylhydrazine hydrochloride, 98%. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-hydrazinyl-4-methylpyridine (C6H9N3). Retrieved from [Link]

  • Boutalaka, I., et al. (2024). A (hetero)arylidene-(4-substituted-thiazol-2-yl) hydrazine As New Potential MAO-B inhibitors. Computational Study and In-Silico Prediction. FABAD Journal of Pharmaceutical Sciences, 49(3), 539-564. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Biological Potential &amp; Synthetic Utility of 3-Hydrazinyl-4-methoxypyridine Dihydrochloride

The following technical guide is structured to serve as an authoritative resource for researchers utilizing 3-Hydrazinyl-4-methoxypyridine dihydrochloride (CAS: 120256-22-6). It moves beyond simple cataloging to explore...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for researchers utilizing 3-Hydrazinyl-4-methoxypyridine dihydrochloride (CAS: 120256-22-6). It moves beyond simple cataloging to explore the mechanistic potential, synthetic versatility, and biological implications of this privileged scaffold.

Executive Summary & Chemical Profile[1][2]

3-Hydrazinyl-4-methoxypyridine dihydrochloride is not merely a reagent; it is a "privileged structure" precursor. In drug design, the pyridine ring serves as a bioisostere for phenyl rings, improving water solubility and metabolic stability, while the 4-methoxy substituent provides crucial electron-donating properties that modulate the pKa of the pyridine nitrogen. The hydrazine moiety acts as a high-reactivity "warhead" for covalent functionalization or heterocycle formation.

Chemical Specifications
PropertyDetail
IUPAC Name 3-Hydrazinyl-4-methoxypyridine dihydrochloride
CAS Number 120256-22-6
Molecular Formula C₆H₁₁Cl₂N₃O
Molecular Weight 212.08 g/mol
Physical State White to off-white crystalline solid
Solubility High in water/DMSO (due to HCl salt); Low in non-polar organics
Stability Enhanced stability over free base due to dihydrochloride salt form; hygroscopic.[1][2]

Mechanism of Action & Biological Potential

While the parent molecule is primarily an intermediate, its biological activity profile is derived from two distinct mechanisms: Direct Hydrazine Reactivity and Pharmacophore Generation .

A. Direct Reactivity: Carbonyl Trapping

The hydrazine group is a potent nucleophile (alpha-effect). In biological systems, free hydrazines can react with endogenous carbonyls (aldehydes/ketones) to form hydrazones .

  • Enzyme Inhibition: Hydrazines often inhibit copper-containing enzymes (e.g., amine oxidases, tyrosinase) by chelating the metal center or covalently modifying the cofactor (e.g., PLP-dependent enzymes).

  • Cellular Probe: The molecule can serve as a "reactive probe" to label carbonylated proteins, a marker of oxidative stress.

B. Pharmacophore Generation (Scaffold Hopping)

The 3-amino-pyridine motif is found in numerous FDA-approved drugs. The 4-methoxy group specifically aids in:

  • Electronic Tuning: It pushes electron density into the pyridine ring, making the ring nitrogen more basic and the hydrazine more nucleophilic compared to unsubstituted analogs.

  • H-Bonding: The methoxy oxygen acts as a weak hydrogen bond acceptor, potentially interacting with serine/threonine residues in receptor binding pockets.

Synthetic Utility: Divergent Pathway Map

The primary value of this compound lies in its ability to rapidly generate diverse bioactive heterocycles. The following diagram illustrates the "Divergent Synthesis Strategy" researchers should employ to maximize library generation.

G Start 3-Hydrazinyl-4-methoxypyridine (Precursor) R1 + 1,3-Diketones (Knorr Synthesis) Start->R1 R2 + Aldehydes/Ketones (Condensation) Start->R2 R3 + Isocyanates (Addition) Start->R3 P1 Pyrazoles (Anti-inflammatory/Kinase Inhibitors) R1->P1 Cyclization P2 Hydrazones (Antimicrobial/Anticancer) R2->P2 Schiff Base Formation P3 Semicarbazides (Urease Inhibitors) R3->P3 Nucleophilic Attack

Figure 1: Divergent synthesis pathways transforming the precursor into three distinct classes of bioactive scaffolds.

Experimental Protocols

Protocol A: Synthesis of Pyrazole Derivatives (Knorr Reaction)

Rationale: Pyrazoles are among the most common motifs in kinase inhibitors. This protocol utilizes the enhanced nucleophilicity of the hydrazine.

Materials:

  • 3-Hydrazinyl-4-methoxypyridine dihydrochloride (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.1 eq)

  • Ethanol (absolute)

  • Triethylamine (Et₃N) (2.5 eq - critical to neutralize HCl salts)

Step-by-Step:

  • Neutralization: Dissolve the dihydrochloride salt in Ethanol (10 mL/mmol). Add Et₃N dropwise at 0°C. Note: The solution will turn slightly yellow as the free hydrazine is liberated.

  • Addition: Add the 1,3-dicarbonyl compound slowly.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in ice-water.

  • Purification: If solid precipitates, filter and recrystallize from EtOH. If oil forms, extract with EtOAc and purify via column chromatography.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: Hydrazine derivatives can exhibit cytotoxicity. This assay validates the safety window or anticancer potential.

Materials:

  • Cell Line: HEK293 (Normal) vs. MCF-7 (Cancer)

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Dissolve compound in DMSO (Stock 10mM). Prepare serial dilutions in media (0.1 µM – 100 µM). Add to cells.

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate IC₅₀.

Biological Screening Logic

When screening derivatives of this molecule, use the following logic flow to determine the "Hit" category.

Logic Sample Synthesized Derivative Assay1 Antimicrobial Screen (MIC Assay) Sample->Assay1 Assay2 Cytotoxicity Screen (MTT Assay) Sample->Assay2 Decision1 Active < 10 µM? Assay1->Decision1 Decision2 Toxic to Normal Cells? Assay2->Decision2 Hit_AntiInf Potential Anti-infective Decision1->Hit_AntiInf Yes Discard Discard / Redesign Decision1->Discard No Hit_Cancer Potential Anticancer Decision2->Hit_Cancer Yes (Cancer Only) Decision2->Discard Yes (Normal Cells)

Figure 2: Logic flow for categorizing biological activity of pyridine-hydrazine derivatives.

Safety & Handling (Critical)

  • Toxicity: Hydrazines are potential carcinogens and mutagens. Always handle in a fume hood.

  • Incompatibility: Avoid contact with strong oxidizing agents. The dihydrochloride form is acidic; contact with metals may generate hydrogen gas.

  • Waste: Segregate as hazardous organic waste containing nitrogen.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Hydrazine Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Pyrazoles via Condensation of Hydrazines. Retrieved from [Link]

  • MDPI. (2020). Hydrazides as Powerful Tools in Medicinal Chemistry. Molecules. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

using 3-Hydrazinyl-4-methoxypyridine dihydrochloride in heterocyclic synthesis

Application Note: Heterocyclic Synthesis with 3-Hydrazinyl-4-methoxypyridine Dihydrochloride Introduction: Strategic Value & Chemical Profile 3-Hydrazinyl-4-methoxypyridine dihydrochloride is a specialized heterocyclic b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Heterocyclic Synthesis with 3-Hydrazinyl-4-methoxypyridine Dihydrochloride

Introduction: Strategic Value & Chemical Profile

3-Hydrazinyl-4-methoxypyridine dihydrochloride is a specialized heterocyclic building block that serves as a critical entry point for synthesizing fused azaindoles and pyrazolyl-pyridine scaffolds. Its structural uniqueness lies in the 4-methoxy substituent , which exerts a powerful regiochemical control during cyclization reactions—a feature often lacking in unsubstituted pyridyl hydrazines.

In drug discovery, this reagent is primarily used to access 4-methoxy-1H-pyrrolo[2,3-c]pyridine (4-methoxy-6-azaindole) , a privileged scaffold in kinase inhibitor design (e.g., JAK, SGK-1 inhibitors). The methoxy group not only directs synthesis but also serves as a handle for further Structure-Activity Relationship (SAR) expansion via nucleophilic aromatic substitution (


) or demethylation to the pyridone.
Chemical Profile
PropertySpecification
Systematic Name 3-Hydrazinyl-4-methoxypyridine dihydrochloride
Structure Pyridine core, 3-hydrazinyl (-NHNH₂), 4-methoxy (-OCH₃)
Salt Form Dihydrochloride (.2HCl) – Requires neutralization for activation
Key Reactivity Nucleophilic condensation (Hydrazine), Electrophilic substitution (C2 position)
Storage Hygroscopic; Store at -20°C under inert atmosphere (Ar/N₂)

Handling & Activation Protocols

Critical Advisory: As a dihydrochloride salt, the hydrazine moiety is protonated and non-nucleophilic. Successful reaction requires controlled liberation of the free base in situ or prior to addition.

Protocol A: In-Situ Neutralization (Recommended)

Best for one-pot cyclizations in acidic media (Fischer Synthesis).

  • Suspend the dihydrochloride salt in the reaction solvent (e.g., EtOH, AcOH).

  • Add a stoichiometric buffer base (Sodium Acetate or Potassium Carbonate) at 2.0 - 2.2 equivalents .

  • Stir for 15 minutes at room temperature before adding the electrophile (ketone/aldehyde).

    • Why? This liberates the hydrazine while maintaining a buffered acidic environment necessary for subsequent rearrangement steps.

Protocol B: Free Base Isolation (Air Sensitive)

Use only if strictly non-acidic conditions are required.

  • Dissolve salt in minimum water.

  • Cool to 0°C and basify with 2N NaOH to pH 9-10.

  • Extract immediately with DCM (

    
    ).
    
  • Dry over

    
     and concentrate in vacuo without heating.
    
    • Warning: The free hydrazine is prone to air oxidation (diazenylation). Use immediately.

Primary Application: Regioselective Fischer Indole Synthesis

The most high-value application of this reagent is the synthesis of 4-methoxy-6-azaindoles . Standard 3-hydrazinopyridines yield a mixture of 4-azaindole and 6-azaindole isomers. However, the 4-methoxy group blocks the C4 position , forcing the [3,3]-sigmatropic rearrangement to occur exclusively at the C2 position.

Mechanism of Regiocontrol

The following diagram illustrates the obligatory pathway enforced by the methoxy substituent.

FischerMechanism Start 3-Hydrazinyl-4-methoxypyridine (Hydrazone Form) Rearrangement [3,3]-Sigmatropic Shift Start->Rearrangement Branch_C4 Attack at C4 Position (BLOCKED by 4-OMe) Rearrangement->Branch_C4 Steric/Electronic Clash Branch_C2 Attack at C2 Position (ALLOWED) Rearrangement->Branch_C2 Favorable Path Intermediate Diimine Intermediate Branch_C2->Intermediate Cyclization NH3 Elimination & Aromatization Intermediate->Cyclization Product 4-Methoxy-1H-pyrrolo[2,3-c]pyridine (6-Azaindole Core) Cyclization->Product

Figure 1: The 4-methoxy group acts as a steric and electronic blocking element, ensuring exclusive formation of the [2,3-c] isomer (6-azaindole).

Experimental Protocol: Synthesis of 2-Substituted-4-methoxy-6-azaindole

Reagents:

  • 3-Hydrazinyl-4-methoxypyridine.2HCl (1.0 equiv)

  • Ketone (e.g., Acetophenone or Cyclohexanone) (1.1 equiv)

  • Polyphosphoric Acid (PPA) or 4%

    
     in EtOH.
    

Step-by-Step:

  • Hydrazone Formation:

    • In a round-bottom flask, suspend the hydrazine salt (1 mmol) in Ethanol (5 mL).

    • Add the ketone (1.1 mmol).

    • Catalysis: Add 2 drops of conc.

      
      .
      
    • Reflux for 2 hours. Monitor TLC for disappearance of hydrazine.

    • Isolation: Cool, concentrate, and crystallize the hydrazone if stable. (Often carried through directly).[1]

  • Fischer Cyclization:

    • Dissolve/suspend the crude hydrazone in PPA (10 equiv by weight).

    • Heat to 100–110°C for 3–6 hours.

    • Note: The electron-deficient pyridine ring requires harsher conditions than standard phenylhydrazines.

  • Workup:

    • Pour the hot reaction mixture onto crushed ice/water (exothermic!).

    • Neutralize carefully with

      
       or NaOH to pH 8.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (DCM/MeOH gradient). Azaindoles are polar; expect elution at 2–5% MeOH.

Secondary Application: Pyrazole Synthesis

Reaction with 1,3-dicarbonyls yields 1-(4-methoxy-3-pyridyl)pyrazoles . These are valuable for generating library diversity.

Protocol: Condensation with Acetylacetone
  • Dissolution: Dissolve 3-Hydrazinyl-4-methoxypyridine.2HCl (1.0 equiv) in Ethanol.

  • Neutralization: Add Triethylamine (2.2 equiv) to generate the free hydrazine in situ.

  • Addition: Add Acetylacetone (1.1 equiv) dropwise at room temperature.

  • Reaction: Reflux for 2–4 hours.

  • Result: Formation of 1-(4-methoxy-3-pyridyl)-3,5-dimethylpyrazole.

    • Mechanism:[1][2][3][4][5][6] Nucleophilic attack of hydrazine nitrogen on carbonyl -> dehydration -> cyclization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Fischer) Electron-deficient pyridine ring retards rearrangement.Increase temperature (use PPA or ZnCl₂ melt at 140°C). Ensure anhydrous conditions.
No Reaction Salt not neutralized.Ensure 2.0+ equiv of base is used if not in strong acid media.
Dark/Tarry Product Oxidation of hydrazine or polymerization.Perform all steps under Nitrogen/Argon. Add antioxidant (BHT) trace during workup.
Regioisomer Mix (Rare) Migration of methoxy group.Confirm structure via NOE NMR. The 4-OMe should show NOE with the C5-H of the pyridine.

References

  • Fischer Indole Synthesis Mechanism & Applications Source: Alfa Chemistry / Jie Jack Li Context: foundational mechanism of hydrazone rearrangement and ammonia elimination.

  • Synthesis of Pyrrolo[2,3-c]pyridines (6-Azaindoles) Source: National Institutes of Health (NIH) / PubMed Context: Detailed protocols for synthesizing azaindoles from pyridyl hydrazines, highlighting the electronic requirements for cyclization.

  • Reactivity of Hydrazines with 1,3-Dicarbonyls Source: ResearchGate / Journal of Molecular Structure Context: Mechanistic study on the regioselectivity of pyrazole formation from aryl hydrazines and diketones.[7]

  • Properties of Methoxy-Substituted Pyridyl Hydrazines Source: ChemScene Product Data Context: Physical properties and handling data for methoxy-hydrazinopyridine salts.[8]

Sources

Application

Application Note: Derivatization Protocols for 3-Hydrazinyl-4-methoxypyridine Dihydrochloride

Introduction & Utility 3-Hydrazinyl-4-methoxypyridine dihydrochloride (CAS: N/A for specific salt, parent hydrazine often cited) is a specialized heterocyclic building block. Unlike simple phenylhydrazines, the incorpora...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Utility

3-Hydrazinyl-4-methoxypyridine dihydrochloride (CAS: N/A for specific salt, parent hydrazine often cited) is a specialized heterocyclic building block. Unlike simple phenylhydrazines, the incorporation of the pyridine nitrogen and the electron-donating methoxy group at the para position (relative to the hydrazine) creates a unique electronic environment.

This reagent is primarily utilized in two high-value workflows:

  • Heterocyclic Library Synthesis: It serves as a precursor for 1H-pyrazolo[3,4-c]pyridines and indazole analogues, scaffolds frequently found in kinase inhibitors (e.g., JAK, VEGFR pathways).

  • Carbonyl Derivatization: While less common than DNPH, it is used to tag specific aldehydes/ketones where the resulting hydrazone requires higher water solubility or specific spectral properties conferred by the pyridine ring.

Critical Handling Note: This reagent is supplied as a dihydrochloride salt (•2HCl) . This renders the hydrazine moiety protonated and non-nucleophilic in its storage state. Successful derivatization requires an in-situ neutralization step to liberate the free base hydrazine.

Chemical Properties & Stability[1][2]

PropertySpecification
Molecular Structure Pyridine ring, 3-hydrazinyl, 4-methoxy
Salt Form Dihydrochloride (•2HCl)
Acidity Highly Acidic (pH < 2 in aqueous solution)
Stability Hygroscopic; prone to oxidation if free-based and stored. Store salt at -20°C under inert gas.
Solubility Soluble in Water, DMSO, Methanol. Insoluble in non-polar organics (Hexane, DCM) until neutralized.

Workflow A: Synthesis of Hydrazones ( carbonyl Derivatization)

This protocol describes the condensation of 3-hydrazinyl-4-methoxypyridine with an aldehyde or ketone. This is the standard method for verifying the purity of the hydrazine or tagging a carbonyl compound.

Mechanism

The terminal nitrogen (


) of the hydrazine acts as a nucleophile, attacking the carbonyl carbon. The reaction is acid-catalyzed but requires the hydrazine to be partially unprotonated to initiate attack.
Reagents
  • Reagent A: 3-Hydrazinyl-4-methoxypyridine • 2HCl (1.0 equiv)

  • Reagent B: Target Aldehyde/Ketone (1.1 equiv)

  • Base: Sodium Acetate (NaOAc) or Triethylamine (Et3N) (2.2 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) [Anhydrous preferred]

Step-by-Step Protocol
  • Preparation of Free Base (In-Situ):

    • Dissolve 1.0 mmol of Reagent A in 5 mL of Ethanol. The solution will be acidic.

    • Add 2.2 mmol of Sodium Acetate (solid) or Et3N . Stir at Room Temperature (RT) for 10 minutes.

    • Observation: If using NaOAc, a fine precipitate of NaCl may form. This does not interfere with the next step.

  • Addition of Electrophile:

    • Add 1.1 mmol of Reagent B (Aldehyde/Ketone) dropwise to the stirred mixture.

    • Optional: If the substrate is sterically hindered (e.g., a ketone), add 1 drop of Glacial Acetic Acid to catalyze the dehydration step.

  • Reaction:

    • Aldehydes: Stir at RT for 2–4 hours.

    • Ketones: Heat to reflux (80°C) for 4–12 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The hydrazine starting material (polar) should disappear, replaced by a less polar hydrazone spot.

  • Work-up & Isolation:

    • Cool the mixture to 0°C (ice bath).

    • The hydrazone often precipitates upon cooling. Filter the solid and wash with cold ethanol.

    • If no precipitate: Evaporate solvent, redissolve residue in EtOAc, wash with water (to remove salts), dry over MgSO4, and concentrate.

Visualization: Hydrazone Pathway

HydrazoneSynthesis Start 3-Hydrazinyl-4-methoxy pyridine • 2HCl Base Base Treatment (NaOAc/Et3N) Start->Base Neutralization FreeBase Free Hydrazine Intermediate Base->FreeBase Liberation Reflux Reflux/Stir (- H2O) FreeBase->Reflux Nucleophilic Attack Aldehyde Aldehyde/Ketone Addition Aldehyde->Reflux Product Target Hydrazone Reflux->Product Crystallization

Caption: Logical flow for the conversion of the dihydrochloride salt into a stable hydrazone derivative.

Workflow B: Pyrazole Synthesis (Heterocycle Formation)

This protocol is critical for medicinal chemistry applications, converting the hydrazine into a pyrazole ring, often fused to the pyridine system.

Mechanism

Reaction with 1,3-dicarbonyls (e.g., acetylacetone) involves a two-step condensation: initial hydrazone formation followed by intramolecular cyclization.

Reagents
  • Reagent A: 3-Hydrazinyl-4-methoxypyridine • 2HCl (1.0 equiv)

  • Reagent C: 1,3-Dicarbonyl (e.g., Acetylacetone, Ethyl Acetoacetate) (1.1 equiv)

  • Solvent: Ethanol or Acetic Acid[1][2]

  • Base: Not always required if refluxing in EtOH, but NaOAc (2.0 equiv) improves yield.

Step-by-Step Protocol
  • Dissolution:

    • Combine 1.0 mmol of Reagent A and 2.0 mmol NaOAc in 10 mL Ethanol.

    • Stir for 15 minutes to buffer the HCl.

  • Cyclization:

    • Add 1.1 mmol of Reagent C (1,3-Dicarbonyl).

    • Heat the mixture to Reflux (78-80°C) for 3–6 hours.

    • Note: If using Ethyl Acetoacetate, longer reflux times (overnight) may be required to ensure the formation of the pyrazolone (or pyrazole depending on conditions).

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure.

    • Pour the residue into ice-water (20 mL).

    • Adjust pH to ~7 using 1M NaHCO3 if necessary.

    • Extract with Ethyl Acetate (3x 15 mL) or filter the precipitate if a solid forms (common for pyrazolones).

Visualization: Heterocycle Formation

PyrazoleSynthesis Input Hydrazine • 2HCl Buffer Buffer (NaOAc) Input->Buffer Intermediate Hydrazone Intermediate Buffer->Intermediate + Dicarbonyl Dicarbonyl 1,3-Dicarbonyl (e.g. Acetylacetone) Dicarbonyl->Intermediate Cyclization Cyclization (Intramolecular) Intermediate->Cyclization Heat/Reflux Final 1-Pyridyl-Pyrazole Derivative Cyclization->Final - H2O / - EtOH

Caption: Pathway for the cyclocondensation of hydrazine with 1,3-dicarbonyls to form pyrazoles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure 2.0–2.2 equiv of base (NaOAc or Et3N) is added before the electrophile.
No Reaction Hydrazine oxidation.Check reagent quality. If the solid is dark brown/black, it has oxidized. Use fresh reagent.
Multiple Spots (TLC) Regioisomers (for unsymmetrical dicarbonyls).Isomers are common with 1,3-dicarbonyls. Separate via column chromatography (Hexane:EtOAc gradient).
Oiling Out Product is not crystallizing.Triturate the oil with cold Ether or Hexane/Ether mix to induce crystallization.

References

  • General Hydrazone Synthesis

    • Title: Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases.[3]

    • Source:Royal Society of Chemistry (RSC Advances) / PMC.
    • URL:[Link]

  • Title: Synthesis process of 2-hydrazinopyridine derivative (Patent CN106588758B).
  • Pyrazole Synthesis from Hydrazines

    • Title: Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine.
    • Source: Hetero Letters.[2][4]

    • URL:[Link]

  • Reagent Properties (Analogous)

    • Title: 4-Methoxyphenylhydrazine hydrochloride Product Information.[5]

    • Source: Sigma-Aldrich.

Sources

Method

screening of 3-Hydrazinyl-4-methoxypyridine dihydrochloride derivatives for antimicrobial activity

Executive Summary & Scientific Rationale The pyridine-hydrazine scaffold, specifically derived from 3-hydrazinyl-4-methoxypyridine dihydrochloride , represents a privileged pharmacophore in medicinal chemistry. Structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The pyridine-hydrazine scaffold, specifically derived from 3-hydrazinyl-4-methoxypyridine dihydrochloride , represents a privileged pharmacophore in medicinal chemistry. Structurally related to Isoniazid (isonicotinylhydrazide), these derivatives often exhibit potent antimicrobial activity by targeting enoyl-ACP reductase (InhA) or DNA gyrase. The 4-methoxy substituent acts as an electron-donating group (EDG), modulating the basicity of the pyridine nitrogen and improving the lipophilicity profile of resulting Schiff bases (hydrazones).

This Application Note provides a rigorous, biphasic screening workflow for these derivatives:

  • Phase I: High-Throughput Screening (HTS) using the Resazurin Reduction Assay for rapid "hit" identification.

  • Phase II: Quantitative Minimum Inhibitory Concentration (MIC) determination adhering to CLSI M07-A10 standards.

Compound Management & Library Preparation

Critical Causality: The starting material is a dihydrochloride salt. It is highly water-soluble but acidic. However, the derivatives (usually hydrazones formed via condensation with aldehydes) are often lipophilic and require organic solvents. Improper solubilization is the #1 cause of false negatives in this specific class.

Stock Solution Protocol
  • Solvent Selection: Dissolve derivative compounds in 100% DMSO (Dimethyl Sulfoxide). Avoid water for the library, as hydrazones can hydrolyze over time in aqueous solution.

  • Concentration: Prepare Master Stocks at 10 mM .

  • Storage: Store at -20°C in amber vials (hydrazines are light-sensitive).

  • Freeze-Thaw: Limit to <3 cycles. Aliquot into single-use plates if possible.

Safety Warning: Hydrazine derivatives are potentially genotoxic. All handling must occur in a Class II Biosafety Cabinet or Chemical Fume Hood.

Experimental Workflow Logic

The following diagram illustrates the decision matrix for screening this specific library.

ScreeningWorkflow Start Library: 3-Hydrazinyl-4-methoxypyridine Derivatives (10 mM DMSO) Phase1 Phase I: Primary HTS (Resazurin Kinetic Assay) Single Dose (e.g., 50 µM) Start->Phase1 Dilute to 2x Final Decision1 > 50% Inhibition? Phase1->Decision1 24h Readout Discard Discard / Archive Decision1->Discard No Phase2 Phase II: Quantitative MIC (CLSI M07 Broth Microdilution) 8-point Dose Response Decision1->Phase2 Yes (Hit) Validation Hit Validation (MBC & Cytotoxicity) Phase2->Validation MIC < 10 µg/mL

Figure 1: Biphasic screening workflow ensuring resource efficiency by filtering non-active compounds prior to labor-intensive MIC determination.

Phase I: Primary HTS (Resazurin Assay)

Principle: Resazurin (Alamar Blue) is a blue, non-fluorescent dye reduced by viable cells (via NADH/NADPH dehydrogenases) to Resorufin (pink, highly fluorescent). This assay is superior to OD600 for pyridine derivatives, which may precipitate and scatter light, causing false "growth" readings in optical density assays.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Reagent: Resazurin sodium salt (dissolved at 0.015% w/v in PBS, filter sterilized).

  • Plate: 96-well black-walled, clear-bottom plates (for fluorescence).

Protocol Steps
  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213 or E. coli ATCC 25922) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100  in CAMHB.
    
  • Plating:

    • Add 50 µL of compound (diluted in CAMHB to 2x desired screening concentration, e.g., 100 µM) to test wells.

    • Add 50 µL of diluted bacterial inoculum.

    • Final Assay Volume: 100 µL. Final Compound Conc: 50 µM.

  • Controls (Critical):

    • Pos. Control: Ciprofloxacin (1 µg/mL).

    • Neg. Control: 1% DMSO in CAMHB + Bacteria.

    • Sterility: Media only.

  • Incubation: 37°C for 18–20 hours (static).

  • Development: Add 20 µL Resazurin solution. Incubate 1–4 hours.

  • Readout: Measure Fluorescence (

    
    ).
    

Data Analysis (Z-Factor): To validate the HTS quality, calculate the Z-factor. A value > 0.5 indicates a robust assay.



Where 

= standard deviation,

= mean, p = positive control, n = negative control.

Phase II: Quantitative MIC (CLSI M07-A10)

For "Hits" identified in Phase I, exact potency is determined using the reference Broth Microdilution method.

Protocol Steps
  • Preparation: Use round-bottom 96-well polystyrene plates (prevents light scattering artifacts if reading OD).

  • Serial Dilution:

    • Add 100 µL CAMHB to columns 2–12.

    • Add 200 µL of compound (at 2x max concentration) to column 1.

    • Transfer 100 µL from Col 1 to Col 2, mix, repeat to Col 10. Discard 100 µL from Col 10.

    • Result: 10-point doubling dilution series (e.g., 64 µg/mL to 0.125 µg/mL).

  • Inoculation:

    • Prepare 0.5 McFarland suspension.[1]

    • Dilute 1:150 in CAMHB (This results in

      
       CFU/mL).
      
    • Add 100 µL of this inoculum to all wells containing compound.

    • Final Inoculum:

      
       CFU/mL (The CLSI Standard).
      
  • Incubation: 16–20 hours at 35°C ± 2°C in ambient air.

  • Visualization:

    • MIC Definition: The lowest concentration showing no visible growth (no turbidity or button formation).

    • Note: For pyridine hydrazines, if precipitation is observed, use Resazurin (as in Phase I) to confirm viability, as precipitate mimics bacterial growth.

Data Presentation & Interpretation

Organize results in the following format for regulatory or publication review.

Compound IDR-Group (Aldehyde)MIC (µg/mL) S. aureusMIC (µg/mL) E. coliCytotoxicity (

)
Selectivity Index (SI)
HMP-01 4-Nitrobenzaldehyde2.0>6412060
HMP-02 2-Chlorobenzaldehyde8.032455.6
Ref Isoniazid>64 (Resistant)>64>500N/A
  • Selectivity Index (SI): Calculated as

    
    . An SI > 10 is generally required for a lead candidate.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Wells Compound is lipophilic; "Salting out" in media.Check solubility in CAMHB before testing. If precipitating, reduce max concentration or increase DMSO (max 2% final).
Pink Negative Controls Contamination or pH shift.Hydrazines can be basic. Ensure stock pH is neutral.[2] Use filter tips.
Edge Effect Evaporation in outer wells.Fill perimeter wells with sterile water; do not use for testing.
Inconsistent MICs Inoculum density error.Must use a calibrated nephelometer or spectrophotometer (

for 0.5 McFarland).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][5]

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods. [Link]

  • Zhang, J., et al. (2004). "A simple statistical parameter for use in evaluation and validation of high throughput screening assays." Journal of Biomolecular Screening. (Source for Z-Factor). [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution. [Link]

  • Kratky, M., et al. (2020).[6] "Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities."[7] ACS Omega. (Context for Pyridine Hydrazine SAR). [Link]

Sources

Application

use of 3-Hydrazinyl-4-methoxypyridine dihydrochloride as a building block in drug discovery

This Application Note and Protocol Guide is structured to provide high-level technical guidance for drug discovery professionals utilizing 3-Hydrazinyl-4-methoxypyridine dihydrochloride . Executive Summary 3-Hydrazinyl-4...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to provide high-level technical guidance for drug discovery professionals utilizing 3-Hydrazinyl-4-methoxypyridine dihydrochloride .

Executive Summary

3-Hydrazinyl-4-methoxypyridine dihydrochloride (CAS: 120256-23-7 for free base; salt forms vary) is a specialized heterocyclic building block employed in the synthesis of kinase inhibitors, GPCR ligands, and anti-infective agents. Its structural uniqueness lies in the ortho-disposition of the hydrazine and methoxy groups on the pyridine ring. This motif serves as a versatile "linchpin" for constructing fused bicyclic systems (e.g., pyrazolo[4,3-c]pyridines ) or for installing pendant pyrazole/triazole pharmacophores via condensation reactions.

This guide outlines the chemical stability, handling protocols, and two core synthetic workflows:

  • Protocol A: Synthesis of Pendant Pyrazole-Pyridine Scaffolds (Bioisostere Construction).

  • Protocol B: Synthesis of Fused Pyrazolo[4,3-c]pyridines (Core Scaffold Formation).

Chemical Properties & Handling[1][2]

PropertySpecification
Chemical Name 3-Hydrazinyl-4-methoxypyridine dihydrochloride
Molecular Formula C₆H₉N₃O · 2HCl
Molecular Weight 212.08 g/mol (Salt); 139.15 g/mol (Free Base)
Appearance Off-white to pale yellow hygroscopic solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
pKa (Calculated) Pyridine N: ~5.2; Hydrazine terminal N: ~3.5
Hazards Irritant (Skin/Eye), Potential Genotoxin (Hydrazine moiety)
Handling & Stability Precautions
  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent hydrolysis or oxidation of the hydrazine tail.

  • Free Base Liberation: For reactions requiring non-acidic conditions, neutralize in situ using mild bases (e.g., NaOAc, Et₃N) rather than isolating the unstable free base.

  • Safety: Hydrazine derivatives are potential alkylating agents. Use double-gloving (Nitrile) and handle strictly within a fume hood.

Synthetic Utility & Mechanism

The 3-hydrazino-4-methoxy motif offers two distinct reactive pathways governed by the electrophile choice and reaction temperature:

  • Pathway 1: Pendant Heterocycle Formation (Kinetic Control) Reaction with 1,3-dielectrophiles (e.g., acetylacetone, ethoxymethylene malonates) creates a pyrazole ring attached to the C3 position. The C4-methoxy group remains intact, serving as a hydrogen-bond acceptor or a handle for later diversification (e.g., demethylation to pyridone).

  • Pathway 2: Fused Ring Annulation (Thermodynamic Control) Under forcing conditions (high heat, acid catalysis), the hydrazine moiety can cyclize onto the C4 position, displacing the methoxy group (via

    
     mechanism) to form the 1H-pyrazolo[4,3-c]pyridine  core. This is a privileged scaffold in kinase inhibitor design (e.g., CDK, JAK inhibitors).
    
Visualizing the Reaction Pathways

ReactionPathways Start 3-Hydrazinyl-4-methoxypyridine (Building Block) Product1 Pendant Pyrazole (4-Methoxy-3-(pyrazol-1-yl)pyridine) Start->Product1 Condensation (Mild Base, Reflux) Product2 Fused Pyrazolo[4,3-c]pyridine (Methoxy Displacement) Start->Product2 Cyclization (Acid/Heat, -MeOH) Reagent1 1,3-Diketones (e.g., Acetylacetone) Reagent1->Product1 Reagent2 Orthoesters / Carboxylic Acids (High Temp) Reagent2->Product2

Figure 1: Divergent synthetic pathways for 3-hydrazinyl-4-methoxypyridine. Pathway selection depends on the stability of the C4-methoxy group under reaction conditions.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxypyridine

Target Application: Creating a "pendant" pyrazole scaffold for fragment-based drug discovery.

Reagents:

  • 3-Hydrazinyl-4-methoxypyridine · 2HCl (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Triethylamine (Et₃N) (2.5 eq) or Sodium Acetate (NaOAc)

  • Ethanol (EtOH) (10 volumes)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-hydrazinyl-4-methoxypyridine dihydrochloride (1.0 g, 4.7 mmol) in absolute Ethanol (10 mL).

  • Neutralization: Cool to 0°C. Dropwise add Triethylamine (1.6 mL, 11.75 mmol) to neutralize the HCl salt. The solution may turn slightly yellow; stir for 15 minutes.

  • Condensation: Add Acetylacetone (0.58 mL, 5.6 mmol) dropwise.

  • Reflux: Equip with a reflux condenser and heat the mixture to 80°C (Reflux) for 3–5 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Checkpoint: The hydrazine spot (polar, baseline) should disappear, replaced by a less polar UV-active spot.

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Redissolve residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL). Dry organic layer over Na₂SO₄.

  • Purification: Concentrate and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 0-50%).

  • Yield: Expected yield 75–85%.

Validation:

  • ¹H NMR (DMSO-d₆): Look for pyrazole singlets (~6.0 ppm for C4-H) and the methoxy singlet (~3.9 ppm).

Protocol B: Synthesis of 1H-Pyrazolo[4,3-c]pyridine Core (Advanced)

Target Application: Synthesis of fused bicyclic kinase inhibitors (e.g., bioisosteres of indazoles). Note: This reaction requires forcing conditions to displace the C4-methoxy group.

Reagents:

  • 3-Hydrazinyl-4-methoxypyridine · 2HCl (1.0 eq)

  • Triethyl orthoformate (Excess/Solvent) or Formic Acid

  • p-Toluenesulfonic acid (pTSA) (0.1 eq, catalyst)

Step-by-Step Methodology:

  • Mixing: In a pressure vial, combine the hydrazine salt (1.0 eq) and Triethyl orthoformate (10 volumes). Add catalytic pTSA .

  • Cyclization: Seal the vial and heat to 140°C for 12–24 hours.

    • Mechanism:[1][2][3][4][5] The initial reaction forms the formate hydrazone. High heat promotes the intramolecular nucleophilic attack of the hydrazone nitrogen onto C4, eliminating Methanol (MeOH).

  • Monitoring: Monitor by LC-MS. Look for the mass corresponding to the cyclized product (M - MeOH).

    • Troubleshooting: If cyclization is slow, switch solvent to Diphenyl ether and heat to 200°C, or use microwave irradiation (180°C, 30 min).

  • Isolation: Cool to room temperature. The product may precipitate.[6] If not, remove excess orthoformate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via reverse-phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete neutralization of HCl saltIncrease base (Et₃N or NaOAc) to 3.0 eq. Ensure pH is ~8 before adding diketone.
No Cyclization (Protocol B) 4-Methoxy is a poor leaving groupIncrease temperature (>160°C). Consider converting 4-OMe to 4-Cl (using POCl₃ on the precursor) before introducing hydrazine if possible, or use Microwave irradiation.
Impurity Formation Oxidation of HydrazineDegas all solvents with Argon. Add antioxidant (e.g., Ascorbic acid) in trace amounts if necessary.
Solubility Issues Dihydrochloride salt natureUse polar protic solvents (MeOH, EtOH) or dipolar aprotic (DMF) for the initial step.

References

  • Synthesis of Pyrazolopyridines

    • Title: "Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridine Deriv
    • Source:Molecules (MDPI).
    • URL:[Link] (General reference for pyrazolopyridine chemistry).

  • Hydrazine Reactivity in Heterocycles

    • Title: "Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications."[5][7][8][9]

    • Source:Pharmaceuticals (2025).[4][8]

    • URL:[Link]

  • Triazolopyridine Protocols (Analogous Chemistry)

    • Title: "Application Notes and Protocols for the Preparation of [1,2,4]Triazolo[4,3-a]pyridine Deriv
    • Source: BenchChem.[10]

  • Reaction of Hydrazines with 1,3-Diketones

    • Title: "Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds."[4][7][8][11]

    • Source:International Journal of Drug Delivery Technology (2023).
    • URL:[Link]

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Technical Notes & Optimization

Troubleshooting

stability issues of 3-Hydrazinyl-4-methoxypyridine dihydrochloride in solution

Introduction Welcome to the technical support guide for 3-Hydrazinyl-4-methoxypyridine dihydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this v...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-Hydrazinyl-4-methoxypyridine dihydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile intermediate in their experimental workflows. The inherent reactivity of the hydrazinyl moiety, while advantageous for synthesis, presents specific stability challenges when the compound is in solution. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments.

Section 1: Core Stability Principles & Degradation Profile

Understanding the chemical liabilities of 3-Hydrazinyl-4-methoxypyridine dihydrochloride is fundamental to preventing its degradation. The molecule's stability is primarily influenced by the hydrazine group, which is susceptible to oxidation.[1][2]

Primary Degradation Pathway: Oxidation

The principal route of degradation for hydrazine derivatives in solution is oxidation, a process significantly accelerated by the presence of atmospheric oxygen, elevated pH, and exposure to light.[3][4] In neutral or alkaline conditions, the lone pair of electrons on the terminal nitrogen of the hydrazine group is readily available, making it a prime target for oxidation. This can lead to the formation of various byproducts and a noticeable change in the solution's appearance, often turning it yellow or brown.[1] Acidic conditions, however, protonate the hydrazine group, which significantly enhances its stability by reducing its susceptibility to oxidation.[1][5]

Below is a proposed oxidative degradation pathway. The initial oxidation can lead to a diazenyl intermediate, which may undergo further reactions, including the loss of nitrogen gas, to form 4-methoxypyridine.

A 3-Hydrazinyl-4-methoxypyridine (Stable in Acidic Conditions) B Deprotonation (Neutral/Alkaline pH) A->B C Susceptible Hydrazine (Free Base Form) B->C D Oxidation (O₂, Metal Ions) C->D E Oxidized Intermediates (e.g., Diazenes) D->E F Further Degradation (Loss of N₂) E->F G Degradation Products (e.g., 4-Methoxypyridine, Colored Byproducts) F->G

Caption: Proposed oxidative degradation pathway for 3-Hydrazinyl-4-methoxypyridine.

Section 2: Frequently Asked Questions (FAQs)

Q1: My solution of 3-Hydrazinyl-4-methoxypyridine dihydrochloride is rapidly turning yellow. What is the cause?

A: A yellow-to-brown color change is a classic indicator of oxidative degradation.[1] This occurs when the hydrazine moiety is oxidized, a reaction that is highly probable when solutions are prepared in neutral or alkaline pH, are not purged of dissolved oxygen, or are exposed to ambient light.[3] The dihydrochloride salt form provides initial stability, but once dissolved, the solution's environment dictates its shelf life.

Q2: What is the optimal pH for preparing a stock solution to maximize its stability?

A: The stability of hydrazine derivatives is highly pH-dependent; they are significantly more stable in acidic conditions.[1][5] For 3-Hydrazinyl-4-methoxypyridine dihydrochloride, maintaining a pH below 4.0 is recommended to keep the hydrazine group protonated, thereby protecting it from oxidation.[5] Preparing solutions in mildly acidic buffers (e.g., citrate) or dilute non-oxidizing acids (e.g., 0.01 M HCl) is advisable for extended storage.[6]

pH RangeRelative StabilityRationale
< 4.0 HighThe hydrazine group is protonated, reducing its susceptibility to oxidation.[1][5]
4.0 - 6.0 ModerateA mixture of protonated and free base forms exists, leading to increased degradation risk.
> 6.0 LowThe hydrazine is primarily in its free base form, which is highly susceptible to rapid oxidation.[1]

Q3: How should I prepare and store stock solutions to prevent degradation?

A: To ensure maximum stability, you must minimize exposure to oxygen, light, and incompatible pH levels.[3][4] Follow the detailed protocol in Section 4.1 for preparing a stabilized stock solution. Key principles include using deoxygenated solvents, working under an inert atmosphere (nitrogen or argon), and storing in amber vials at low temperatures (2-8°C).[1][7][8]

Q4: I am observing new, unexpected peaks in my HPLC/LC-MS analysis over time. What are they?

A: The appearance of new peaks is indicative of degradation. These are likely the oxidative byproducts outlined in Section 1 . Depending on the extent of degradation, you may observe intermediates or the final, more stable product, 4-methoxypyridine. A well-designed, stability-indicating HPLC method is crucial to separate the parent compound from its degradants.[9]

Q5: Is it acceptable to work with this compound on an open lab bench?

A: For weighing the solid dihydrochloride salt, an open bench is acceptable for short periods. However, for preparing solutions or conducting reactions intended to last for more than a few minutes, working on an open bench is strongly discouraged due to the high susceptibility to atmospheric oxidation.[1][2] We recommend working in a glove box or using standard Schlenk line techniques with an inert atmosphere (nitrogen or argon) for best results.

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve common stability issues.

start Problem Observed: Solution Discoloration or Assay Failure q1 Was the solvent deoxygenated prior to use? start->q1 a1_no Action: Prepare fresh solution using Protocol 4.1. Sparge solvent with N₂ or Ar. q1->a1_no No q2 What is the pH of the solution? q1->q2 Yes a1_no->start Re-evaluate a2_high Action: Prepare fresh solution in an acidic buffer or dilute acid (pH < 4.0). q2->a2_high pH > 6.0 q3 How was the solution stored? q2->q3 pH < 4.0 a2_high->start Re-evaluate a3_bad Action: Store aliquots in amber vials at 2-8°C under an inert atmosphere. q3->a3_bad Exposed to light/ Room Temp end Issue Resolved: Solution is stable for experimental timeframe. q3->end Protected from light/ Refrigerated a3_bad->start Re-evaluate

Caption: Troubleshooting workflow for stability issues.

SymptomPotential CauseRecommended Action
Rapid discoloration (minutes to hours) 1. High oxygen content in solvent.2. Neutral or alkaline pH.1. Immediately discard and reprepare using deoxygenated solvent (Protocol 4.1).2. Ensure the solvent system is acidic (pH < 4).
Gradual loss of purity over days (confirmed by HPLC) 1. Slow oxygen ingress.2. Suboptimal storage temperature.3. Photodegradation.1. Check container seal integrity. Store under an inert gas overlay.2. Confirm storage at 2-8°C.[8]3. Always use amber vials or protect clear vials from light.[3]
Poor reproducibility between experiments Inconsistent solution preparation and handling.Strictly adhere to a standardized protocol (like Protocol 4.1) for every experiment to ensure consistency.
Appearance of precipitate Degradation leading to insoluble byproducts or reaction with buffer components.Analyze the precipitate if possible. Re-evaluate buffer choice and ensure all components are compatible.
Section 4: Experimental Protocols
Protocol 4.1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution in 0.01 M HCl, designed to minimize degradation.

Materials:

  • 3-Hydrazinyl-4-methoxypyridine dihydrochloride

  • High-purity water (e.g., Milli-Q®)

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrogen or Argon gas source

  • Sterile, amber glass vials with PTFE-lined caps

Procedure:

  • Solvent Deoxygenation: Place a suitable volume of high-purity water in a flask with a stir bar. Sparge the water by bubbling nitrogen or argon gas through it for at least 30 minutes to remove dissolved oxygen.

  • Acidification: While maintaining the inert atmosphere, add concentrated HCl to the deoxygenated water to achieve a final concentration of 0.01 M.

  • Weighing: Tare an amber vial on an analytical balance. Quickly weigh the required amount of 3-Hydrazinyl-4-methoxypyridine dihydrochloride directly into the vial.

  • Dissolution: Using a pipette, add the appropriate volume of the deoxygenated 0.01 M HCl solution to the vial to reach the target concentration (e.g., 10 mM).

  • Inert Overlay: Before sealing, gently flush the headspace of the vial with nitrogen or argon for 10-15 seconds.

  • Sealing and Mixing: Immediately cap the vial tightly. Mix by vortexing or gentle inversion until the solid is completely dissolved.

  • Storage: Store the solution at 2-8°C.[8] For long-term storage, consider aliquoting into smaller, single-use vials to minimize repeated freeze-thaw cycles and air exposure.

Protocol 4.2: Representative HPLC Method for Stability Monitoring

This method provides a starting point for developing a stability-indicating assay. Method validation is required for quantitative applications.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, hold for 2 min; ramp to 95% B over 10 min; hold for 2 min; return to 5% B over 1 min; hold for 5 min to re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 239 nm (based on similar structures, optimization may be required).[6]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Internal Standard (Optional): A structurally similar, stable compound can be used for improved quantitation.[6]

Protocol 4.3: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and pathways, which is a critical part of drug development.[9]

  • Prepare Solutions: Prepare several identical aliquots of the compound in a mildly acidic solution (e.g., 0.01 M HCl) as per Protocol 4.1.

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to an aliquot to a final concentration of 0.1 M. Heat at 60°C.

    • Base Hydrolysis: Add NaOH to an aliquot to a final concentration of 0.1 M. Keep at room temperature. Expect rapid degradation.

    • Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) to an aliquot. Keep at room temperature.

    • Thermal Degradation: Store an aliquot at elevated temperature (e.g., 60°C) in the dark.

    • Photolytic Degradation: Expose an aliquot to a photostability chamber with controlled light (e.g., ICH Q1B option 2).

  • Time Points: Sample each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acid and base samples before injection. Analyze all samples by HPLC (Protocol 4.2) to monitor the disappearance of the parent peak and the appearance of degradant peaks.

References
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Methoxyphenylhydrazine hydrochloride.
  • Pawar, V., & Chaudhari, P. (2010). Microbial Degradation of Pyridine and Its Derivatives.
  • Wang, L., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15).
  • Sigma-Aldrich. (2025, November 11). SAFETY DATA SHEET.
  • Pušelj, M., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science.
  • Wang, L., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Apollo Scientific. (2023, July 5). 4-(Hydrazinomethyl)
  • Feklistova, V., et al. (2017). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
  • BenchChem. (2025, December). Technical Support Center: Stability of (4-Methoxyphenyl)hydrazine hydrochloride in Solution.
  • Thermo Fisher Scientific. (2009, February 9).
  • Pharmaguideline. (2025, April 9).
  • Vun, C. (2023). Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. Journal of Pharmaceutical and Drug Delivery Research, 12(3).
  • Echemi. (n.d.). (4-Methoxyphenyl)
  • Pienimäki, P. (2009).
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses.
  • Analytical Methods. (2010, January 15). Royal Society of Chemistry.
  • Google Patents. (n.d.).
  • ChemScene. (n.d.). 3-Hydrazinyl-2-methoxypyridine hydrochloride.
  • International Journal of Research in Pharmaceutical and Nano Sciences. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY.
  • Chem-Impex. (n.d.). 4-Methoxyphenylhydrazine hydrochloride.
  • NASA Technical Reports Server. (2025, July 15). THERMAL DECOMPOSITION OF HYDRAZINE.
  • BLD Pharm. (n.d.). 120256-22-6|3-Hydrazinyl-4-methoxypyridine dihydrochloride.
  • ResearchGate. (2025, November 10). (PDF) 3-Hydroxy-4-methoxybenzohydrazide.
  • Sigma-Aldrich. (n.d.). 4-Methoxyphenylhydrazine 95 19501-58-7.
  • Google Patents. (n.d.). CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
  • SciSpace. (n.d.).
  • Timmins, P., Jackson, A. J., & Wang, Y. J. (1982). Factors affecting captopril stability in aqueous solution.

Sources

Optimization

Technical Support Center: Purity Assessment of 3-Hydrazinyl-4-methoxypyridine dihydrochloride

Welcome to the technical support center for the analytical assessment of 3-Hydrazinyl-4-methoxypyridine dihydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical assessment of 3-Hydrazinyl-4-methoxypyridine dihydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the purity analysis of this compound. Our goal is to equip you with the necessary knowledge to develop robust, accurate, and reliable analytical methods.

Introduction to the Analyte

3-Hydrazinyl-4-methoxypyridine dihydrochloride is a substituted pyridine derivative containing a reactive hydrazine moiety. As with many hydrazine-containing compounds, it is susceptible to oxidation and other degradation pathways.[1] Its dihydrochloride salt form enhances stability and solubility in aqueous media. Accurate purity assessment is critical for its use in research and pharmaceutical development to ensure safety, efficacy, and reproducibility. This guide will focus on the most common and effective analytical techniques for this purpose.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile and thermally labile compounds like 3-Hydrazinyl-4-methoxypyridine dihydrochloride.

Q1: What is a good starting point for an HPLC method to determine the purity of 3-Hydrazinyl-4-methoxypyridine dihydrochloride?

A1: A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common starting point. Due to the polar nature of the molecule, especially in its salt form, careful column and mobile phase selection is crucial.

dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent (e.g., Water/Methanol) Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard HPLC HPLC System (Pump, Autosampler, Detector) Dissolve_Sample->HPLC Inject Dissolve_Standard->HPLC Inject (for identification/quantitation) Column C18 Column (e.g., 250 x 4.6 mm, 5 µm) HPLC->Column Detection UV Detector (e.g., 230 nm) Column->Detection Mobile_Phase Mobile Phase (e.g., Phosphate Buffer:Acetonitrile) Mobile_Phase->HPLC Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % Purity (Area Normalization) Integration->Calculation

Caption: A typical workflow for HPLC purity analysis.

Recommended Starting HPLC Parameters:

ParameterRecommended ConditionRationale
Column C18 (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm)Provides good retention for moderately polar compounds. The ODS-3V is a classic choice for pharmaceutical analysis.[2]
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 3.0Buffering is essential for reproducible chromatography of ionizable compounds. A low pH ensures the pyridine nitrogen is protonated, leading to consistent retention.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start with a low percentage of B (e.g., 5-10%) and ramp up to elute the main peak and any less polar impurities.A gradient is recommended to ensure elution of a wider range of potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better peak shape and run-to-run reproducibility.
Detection UV at ~230 nm or 275 nmPyridine-based compounds typically have strong UV absorbance in this region. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 10 µLA good starting volume to avoid column overload.
Diluent Water/Methanol (50:50, v/v)Ensures solubility and compatibility with the mobile phase.

Q2: I am seeing significant peak tailing for the main analyte peak. What could be the cause and how can I fix it?

A2: Peak tailing is a common issue, especially with amine-containing compounds like pyridines. The primary causes are secondary interactions with the silica support of the column or column overload.

Troubleshooting Peak Tailing:

  • Check Column Health: The column may be old or contaminated. Flush the column with a strong solvent or replace it if necessary.

  • Adjust Mobile Phase pH: The mobile phase pH might be too close to the pKa of the analyte. For a basic compound, working at a low pH (2.5-3.5) ensures it is fully protonated and minimizes interactions with residual silanols.

  • Use a Low-Bleed, Base-Deactivated Column: Modern columns are designed to minimize silanol interactions. Consider a column specifically designed for basic compounds.

  • Add an Ion-Pairing Reagent (if necessary): In some cases, adding a low concentration of an ion-pairing reagent like trifluoroacetic acid (TFA) at 0.05-0.1% to the mobile phase can improve peak shape. However, be aware that TFA can be harsh on columns and suppress MS signals if using LC-MS.

  • Reduce Sample Load: Inject a lower concentration of your sample to rule out mass overload.

Q3: I suspect there are co-eluting impurities under my main peak. How can I confirm this and improve separation?

A3: Confirming co-elution and improving resolution is critical for an accurate purity assessment.

Strategies for Improving Resolution:

  • Use a PDA Detector: A photodiode array (PDA) detector is invaluable. The peak purity function can compare spectra across the peak; a non-homogenous peak suggests co-elution.

  • Modify the Gradient: Make the gradient shallower around the elution time of the main peak. This will increase the separation between closely eluting compounds.

  • Change the Organic Modifier: Switch from acetonitrile to methanol or vice-versa. This changes the selectivity of the separation and may resolve hidden impurities.

  • Change the Column: Use a column with a different stationary phase (e.g., a Phenyl-Hexyl or a Polar-Embedded phase) to introduce different separation mechanisms.

  • LC-MS Analysis: Mass spectrometry is the definitive tool to identify co-eluting species by their different mass-to-charge ratios.[3]

Gas Chromatography (GC)

While HPLC is generally preferred, GC can be used if potential impurities are volatile. However, the high boiling point and potential thermal lability of 3-Hydrazinyl-4-methoxypyridine dihydrochloride present challenges.

Q4: Is GC a suitable method for purity analysis of this compound? What are the potential pitfalls?

A4: GC is generally not the primary recommended method for this compound due to its salt form and the presence of the hydrazine group.

Potential Pitfalls of GC Analysis:

  • Thermal Degradation: Hydrazines can degrade at the high temperatures of the GC inlet and column.[1] This can lead to the appearance of artifact peaks and an inaccurate purity value.

  • Non-Volatility: As a dihydrochloride salt, the compound is non-volatile. It would require derivatization or analysis as the free base after neutralization and extraction, which adds complexity and potential for error.

  • Reactivity: The hydrazine group is reactive and can interact with active sites in the GC inlet liner or on the column, leading to poor peak shape and recovery.

If GC must be used (e.g., to quantify a specific volatile impurity), a cool on-column injection and a highly inert column would be necessary. Derivatization to a more stable, less polar compound could also be explored.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and can be used for quantitative purity assessment (qNMR).

Q5: What key signals should I look for in the ¹H NMR spectrum of 3-Hydrazinyl-4-methoxypyridine dihydrochloride?

A5: The ¹H NMR spectrum will provide a unique fingerprint of the molecule. Based on the structure and data from similar compounds, the expected signals are:

Expected ¹H NMR Signals (in a solvent like DMSO-d₆):

ProtonsApproximate Chemical Shift (ppm)MultiplicityNotes
Pyridine CH (position 2)~8.5SingletDownfield due to the electron-withdrawing nature of the ring nitrogen.
Pyridine CH (position 5)~7.8Doublet
Pyridine CH (position 6)~7.0Doublet
Methoxy (-OCH₃)~3.8Singlet
Hydrazine (-NH-NH₂)Broad, variableBroad singlet(s)Chemical shift and appearance are highly dependent on solvent, concentration, and water content. These protons are exchangeable with D₂O.

Note: The formation of the dihydrochloride salt will cause a downfield shift of the pyridine ring protons compared to the free base due to the positive charge on the nitrogen.[4]

Q6: My NMR shows unexpected signals. How do I determine if they are impurities or degradation products?

A6: Identifying unknown signals requires a systematic approach.

dot

NMR_Troubleshooting Start Unexpected Signals in NMR Check_Solvent Check for Residual Solvent Peaks (e.g., H₂O, Acetone, Ethyl Acetate) Start->Check_Solvent Compare_Batch Compare with a Reference Batch or Previous Lot Start->Compare_Batch Perform_2D_NMR Run 2D NMR (COSY, HSQC) to Establish Correlations Check_Solvent->Perform_2D_NMR If not solvent Compare_Batch->Perform_2D_NMR If signals are new Spike_Sample Spike Sample with a Suspected Impurity Perform_2D_NMR->Spike_Sample If structure is hypothesized LCMS_Analysis Analyze by LC-MS to Identify Mass of Unknown Perform_2D_NMR->LCMS_Analysis Conclusion Identify as Solvent, Impurity, or Degradant Spike_Sample->Conclusion LCMS_Analysis->Conclusion

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Pyridine Derivatives: A Focus on Hydrazinyl and Methoxy Scaffolds

Introduction: The Versatility of the Pyridine Ring in Drug Discovery The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. Its unique electronic p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyridine Ring in Drug Discovery

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. Its unique electronic properties, ability to form hydrogen bonds, and synthetic tractability have made it a privileged structure in the development of a vast array of therapeutic agents.[1] From anticancer and antiviral to antimicrobial and enzyme inhibitory activities, pyridine derivatives have demonstrated a remarkable breadth of biological functions.[2] This guide provides a comparative analysis of the biological activities of various pyridine derivatives, with a particular focus on discerning the potential contributions of hydrazinyl and methoxy functional groups, as exemplified by the molecule 3-hydrazinyl-4-methoxypyridine. Due to the limited direct experimental data on 3-hydrazinyl-4-methoxypyridine in the public domain, this guide will adopt a comparative approach. By examining the biological profiles of structurally related pyridine derivatives bearing hydrazinyl, methoxy, and other key functional groups, we can infer the potential therapeutic value and guide future research directions for this specific compound.

I. Anticancer Activity: Targeting Key Pathways in Malignancy

Pyridine derivatives are prominent in modern oncology, with several approved drugs, such as Sorafenib and Crizotinib, featuring this core structure. Their anticancer effects are often attributed to the inhibition of critical signaling pathways involved in tumor growth, proliferation, and angiogenesis.

A notable class of anticancer pyridine derivatives is the pyridine-ureas. These compounds have shown significant potency against various cancer cell lines, often by targeting vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Comparative Anticancer Activity of Pyridine-Urea Derivatives
CompoundSubstitution PatternTarget Cell LineIC50 (µM)VEGFR-2 Inhibition IC50 (µM)Reference
8e 4-chloro-3-(trifluoromethyl)phenyl ureaMCF-7 (Breast)0.22 (48h), 0.11 (72h)3.93[3][4][5]
8n 3-ethynylphenyl ureaMCF-7 (Breast)1.88 (48h), 0.80 (72h)Not Reported[3][4][5]
Doxorubicin (Standard)MCF-7 (Breast)1.93 (48h)Not Applicable[3][4][5]
Sorafenib (Standard)MCF-7 (Breast)4.50 (48h)Not Applicable[3]
8b 4-methylphenyl ureaNCI-60 PanelMean Inhibition: 43%5.0[3][4][5]

Analysis of Anticancer Data:

The data clearly demonstrates that pyridine-urea derivatives can exhibit potent anticancer activity, in some cases surpassing standard chemotherapeutic agents like doxorubicin in vitro.[3][4][5] Compound 8e , with its electron-withdrawing chloro and trifluoromethyl substituents, displays exceptional activity against the MCF-7 breast cancer cell line and notable VEGFR-2 inhibition. This suggests that the electronic properties of the substituents on the urea moiety play a crucial role in the anticancer potency. The hydrazinyl group in 3-hydrazinyl-4-methoxypyridine could potentially be derivatized to form similar urea or hydrazone structures, which, as the data suggests, is a promising strategy for developing novel anticancer agents. The methoxy group, being an electron-donating group, might influence the overall electronic profile of the molecule and its interaction with target proteins.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyridine derivatives) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6][7][8][9]

Experimental Protocol: VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Principle: The assay measures the phosphorylation of a substrate by the VEGFR-2 kinase domain. Inhibition of this phosphorylation event indicates that the test compound is a VEGFR-2 inhibitor.

Step-by-Step Protocol:

  • Assay Setup: In a 96-well plate, add the VEGFR-2 enzyme, a suitable buffer, and the test compound at various concentrations.

  • Initiation of Reaction: Add a solution containing ATP and a specific substrate (e.g., a poly(Glu, Tyr) peptide).

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent that generates a luminescent or fluorescent signal.

  • Data Analysis: Measure the signal intensity and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value.[1][10][11][12]

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of drug-resistant microbes poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Pyridine derivatives have been extensively investigated for their antibacterial and antifungal properties. The inclusion of a hydrazone or hydrazide moiety is a common strategy in the design of potent antimicrobial compounds.

Comparative Antimicrobial Activity of Pyridine Derivatives
CompoundDerivative TypeTarget OrganismMIC (µg/mL)Reference
Compound 20 3-Aminopyrazine-2-carboxamideStaphylococcus aureus31.25 (µM)[4]
Compound 12 3-Aminopyrazine-2-carboxamideStaphylococcus aureus62.5 (µM)[4]
Imidazo[1,5-a]pyridine-hydrazone (3j) HydrazoneStaphylococcus aureus-[6]
Pyridine linked hydrazinyl imidazole Hydrazinyl imidazoleVarious bacteriaHigher than standard[10]
Gentamicin (Standard)E. coli-[13]

Analysis of Antimicrobial Data:

The data indicates that pyridine derivatives, particularly those with amino and hydrazone functionalities, can exhibit significant antibacterial activity. For instance, the 3-aminopyrazine-2-carboxamide derivative 20 shows notable activity against Staphylococcus aureus.[4] While specific MIC values for the imidazo[1,5-a]pyridine-hydrazone and pyridine-linked hydrazinyl imidazole were not provided in the abstracts, the studies suggest promising activity.[6][10] The hydrazinyl group in 3-hydrazinyl-4-methoxypyridine is a key feature that could contribute to antimicrobial effects, potentially through mechanisms such as chelation of essential metal ions or interference with microbial metabolic pathways. The 4-methoxy group might modulate the lipophilicity and electronic properties of the molecule, influencing its ability to penetrate microbial cell walls.

III. Antiviral Activity: A Frontier in Pyridine Research

The antiviral potential of pyridine derivatives is an active area of research, with compounds showing activity against a range of viruses. The hydrazone moiety, in particular, has been incorporated into various scaffolds to develop potent antiviral agents.

Comparative Antiviral Activity of Pyridine Derivatives
CompoundDerivative TypeTarget VirusEC50 (µg/mL)Activity TypeReference
Compound 6a Pyrazole-hydrazoneTobacco Mosaic Virus (TMV)240.8Curative[11][14]
Compound 6c Pyrazole-hydrazoneTobacco Mosaic Virus (TMV)148.4Protective[11][14]
Compound L4 Phenoxypyridine-chalconeTobacco Mosaic Virus (TMV)90.7Curative[12]
Ningnanmycin (Standard)Tobacco Mosaic Virus (TMV)148.3 - 286.4Curative/Protective[11][12][14]
Compound 227 Pyridine-N-oxideSARS-CoV-2 3CLpro~2.2 (µM)-

Analysis of Antiviral Data:

The presented data highlights the promising antiviral activity of pyridine derivatives containing hydrazone and other functionalities against plant and human viruses. Notably, several pyrazole-hydrazone derivatives and a phenoxypyridine-chalcone derivative demonstrated potent inhibition of Tobacco Mosaic Virus, with EC50 values superior to the commercial antiviral agent Ningnanmycin.[11][12][14] Furthermore, a pyridine-N-oxide derivative showed potent inhibition of the SARS-CoV-2 3CL protease. The hydrazinyl moiety in 3-hydrazinyl-4-methoxypyridine could be readily converted to a hydrazone, which, based on the literature, is a highly promising functional group for conferring antiviral activity.

IV. Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by anticancer pyridine derivatives and a typical experimental workflow for assessing biological activity.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis PyridineUrea Pyridine-Urea Inhibitor PyridineUrea->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridine-urea derivatives.

Experimental Workflow for Biological Activity Screening

Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up Synthesis Synthesis of Pyridine Derivatives Anticancer Anticancer Assays (e.g., MTT) Synthesis->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC determination) Synthesis->Antimicrobial Antiviral Antiviral Assays (e.g., EC50 determination) Synthesis->Antiviral Data Data Analysis (IC50, MIC, EC50) Anticancer->Data Antimicrobial->Data Antiviral->Data Mechanism Mechanism of Action Studies (e.g., Kinase Assays) Data->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General experimental workflow for the synthesis and biological evaluation of pyridine derivatives.

V. Conclusion and Future Directions

This comparative guide underscores the immense potential of pyridine derivatives as versatile scaffolds for the development of novel therapeutic agents. While direct experimental data for 3-hydrazinyl-4-methoxypyridine remains elusive, the analysis of structurally related compounds provides a strong rationale for its investigation across multiple biological domains. The presence of the hydrazinyl group is a particularly promising feature, suggesting potential for potent anticancer, antimicrobial, and antiviral activities, especially upon conversion to hydrazone or urea analogs. The 4-methoxy substituent will likely play a modulatory role, influencing the pharmacokinetic and pharmacodynamic properties of the molecule.

Future research should focus on the synthesis of 3-hydrazinyl-4-methoxypyridine and a library of its derivatives. Systematic evaluation of these compounds in a battery of in vitro and in vivo assays is warranted to elucidate their biological activity profile and mechanism of action. Such studies will be instrumental in determining the therapeutic potential of this and other novel pyridine derivatives, contributing to the ever-expanding arsenal of pyridine-based medicines.

VI. References

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  • El-Gamal, M. I., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. PubMed. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for a Novel VEGFR-2 Inhibitor. BenchChem.

  • Held, P. (2013). MTT Assay Protocol. JoVE.

  • Abdel-Wahab, B. F., et al. (2018). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Taylor & Francis Online.

  • Al-Otaibi, A. M., et al. (2023). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. MDPI.

  • Assay Guidance Manual. (2013). Cell Viability Assays. NCBI Bookshelf.

  • Alsoliemy, A. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. PubMed.

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939.

  • Abcam. (n.d.). MTT assay protocol. Abcam.

  • Sharma, P. C., et al. (2017). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Scientific Research Publishing.

  • El-Gazzar, A. B. A., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press.

  • Haiba, M. E., et al. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 27(17), 5643.

  • ATCC. (n.d.). MTT Cell Proliferation Assay. ATCC.

  • INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). INDIGO Biosciences.

  • Hafez, H. N., & El-Gazzar, A. B. A. (2020). Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. Bentham Science.

  • Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs.

  • BenchChem. (n.d.). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. BenchChem.

  • Ionescu, M. A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3277.

  • Wang, Y., et al. (2019). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Spandidos Publications.

  • Wang, C., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923491.

  • G-Alecu, C., et al. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N 4 -Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. MDPI.

  • Kumar, A., & Singh, P. (2018). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 9(10), 4144-4148.

  • Patil, U., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug Invention Today, 14(7), 1-9.

  • Yilmaz, I., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Infectious Diseases and Clinical Microbiology, 1(1), 22-29.

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2146-2167.

  • Haiba, M. E., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5293.

  • Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072.

  • ExSyn Corp. (n.d.). 4-Methoxypyridine. ExSyn Corp.

  • Academia.edu. (n.d.). (PDF) Pyridine Compounds with Antimicrobial and Antiviral Activities. Academia.edu.

  • Wang, Y., et al. (2024). Acyl hydrazone derivatives with trifluoromethylpyridine as potential agrochemical for controlling plant diseases. Pest Management Science.

  • Haiba, M. E., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar.

  • Bawa, S., & Kumar, S. (2010). A review exploring biological activities of hydrazones. Journal of Pharmacy and Bioallied Sciences, 2(2), 118-122.

  • Medwid, J. B., et al. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Bioorganic & Medicinal Chemistry Letters, 27(24), 5394-5398.

  • Sahu, S., et al. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Journal of Drug Delivery and Therapeutics, 13(8), 154-160.

  • Google Patents. (n.d.). CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof. Google Patents.

  • Khan, I., et al. (2021). Inhibitory potential of triazines and hydrazinyl thiazole substituted chromones against the HslVU protease/chaperone complex, a. Journal of Biomolecular Structure and Dynamics, 39(12), 4375-4384.

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  • Zhang, Y., et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. European Journal of Medicinal Chemistry, 263, 116002.

  • Li, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2736.

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Comparative

A Comparative Guide to the Synthetic Validation of 3-Hydrazinyl-4-methoxypyridine Dihydrochloride

Introduction: The Significance of 3-Hydrazinyl-4-methoxypyridine Dihydrochloride in Medicinal Chemistry 3-Hydrazinyl-4-methoxypyridine dihydrochloride is a heterocyclic organic compound of significant interest to researc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Hydrazinyl-4-methoxypyridine Dihydrochloride in Medicinal Chemistry

3-Hydrazinyl-4-methoxypyridine dihydrochloride is a heterocyclic organic compound of significant interest to researchers and scientists in the field of drug development. Its structure, featuring a pyridine ring substituted with a hydrazinyl and a methoxy group, makes it a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. The hydrazinyl moiety serves as a versatile functional handle for the construction of more complex molecular architectures, such as pyrazoles and other nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry. This guide provides an in-depth validation of a primary synthetic route to this compound and compares it with a viable alternative, offering the objective data and experimental insights necessary for informed decision-making in a research and development setting.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most direct and commonly employed method for the synthesis of 3-hydrazinyl-4-methoxypyridine is the nucleophilic aromatic substitution (SNAr) of a suitable 3-halo-4-methoxypyridine with hydrazine. This approach is favored for its operational simplicity and relatively high yields.

Causality Behind Experimental Choices

The choice of a 3-halo-4-methoxypyridine as the starting material is dictated by the principles of nucleophilic aromatic substitution on pyridine rings. The electron-withdrawing nature of the ring nitrogen atom activates the positions ortho (2 and 6) and para (4) to it for nucleophilic attack.[1] While the 3-position is less activated, the presence of a good leaving group (a halogen) and the use of a strong nucleophile like hydrazine, often at elevated temperatures, can drive the reaction to completion. The methoxy group at the 4-position also influences the reactivity of the ring through its electronic effects.

Hydrazine hydrate is used in a significant molar excess to ensure the complete consumption of the starting halopyridine and to act as a scavenger for the hydrogen halide byproduct formed during the reaction.[1] The choice of solvent is critical; high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the dissolution of the reactants and to allow for the higher reaction temperatures required to overcome the activation energy of the substitution at the 3-position.[1]

The final step involves the conversion of the free base to its dihydrochloride salt. This is achieved by treating the purified 3-hydrazinyl-4-methoxypyridine with hydrochloric acid. The salt form is generally preferred for its increased stability, improved handling characteristics, and often, better crystallinity, which aids in purification by recrystallization.

Experimental Protocol: Synthesis via SNAr

Materials:

  • 3-Chloro-4-methoxypyridine (or 3-Fluoro-4-methoxypyridine)

  • Hydrazine hydrate (80% solution in water)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-methoxypyridine (1.0 eq) in DMF.

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (5.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 120-130 °C and maintain it at this temperature for 10-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with diethyl ether multiple times.

  • Purification of Free Base: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-hydrazinyl-4-methoxypyridine as an oil or solid.

  • Salt Formation: Dissolve the crude product in ethanol and cool the solution in an ice bath. Add concentrated hydrochloric acid dropwise until the pH is acidic, leading to the precipitation of the dihydrochloride salt.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-hydrazinyl-4-methoxypyridine dihydrochloride.

Workflow Diagram

start 3-Chloro-4-methoxypyridine + Hydrazine Hydrate in DMF reaction Heat to 120-130 °C (10-12 hours) start->reaction Nucleophilic Aromatic Substitution workup Aqueous Work-up & Diethyl Ether Extraction reaction->workup purification Purification of Free Base workup->purification salt_formation Dissolve in Ethanol + Conc. HCl purification->salt_formation product 3-Hydrazinyl-4-methoxypyridine Dihydrochloride salt_formation->product Precipitation

Caption: Workflow for the SNAr synthesis of 3-Hydrazinyl-4-methoxypyridine dihydrochloride.

Alternative Synthetic Route: Diazotization and Reduction

An alternative approach to the synthesis of aryl hydrazines involves the diazotization of an aromatic amine followed by reduction of the resulting diazonium salt. This method, while more circuitous for this specific target, is a classic and versatile strategy for the preparation of a wide range of hydrazine derivatives.

Causality Behind Experimental Choices

This route would commence with 3-amino-4-methoxypyridine. The first step is the conversion of the primary amino group into a diazonium salt using sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.

The subsequent reduction of the diazonium salt to the corresponding hydrazine is the critical step. A variety of reducing agents can be employed, with stannous chloride (SnCl2) in concentrated hydrochloric acid being a common and effective choice. The stannous chloride reduces the diazonium group to the hydrazinyl group. The product is then isolated, often as its hydrochloride salt.

Conceptual Experimental Protocol: Diazotization-Reduction

Materials:

  • 3-Amino-4-methoxypyridine

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (concentrated)

  • Stannous chloride dihydrate (SnCl2·2H2O)

  • Sodium hydroxide (for neutralization)

Procedure:

  • Diazotization: Dissolve 3-amino-4-methoxypyridine in concentrated hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

  • Reduction: In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it in an ice bath. Slowly add the freshly prepared diazonium salt solution to the stannous chloride solution.

  • Isolation: After the addition is complete, allow the reaction to stir for a few hours. The hydrazine product will precipitate as a complex.

  • Liberation of Free Base: Collect the precipitate and treat it with a strong base, such as sodium hydroxide, to liberate the free hydrazine.

  • Extraction and Salt Formation: Extract the free base with a suitable organic solvent, dry the organic layer, and then proceed with the formation of the dihydrochloride salt as described in the primary route.

Workflow Diagram

start 3-Amino-4-methoxypyridine + NaNO2 / HCl diazotization Diazotization (0-5 °C) start->diazotization reduction Addition to SnCl2 / HCl diazotization->reduction Reduction hydrolysis Basification (NaOH) & Extraction reduction->hydrolysis Liberation of Free Base salt_formation Dissolve in Ethanol + Conc. HCl hydrolysis->salt_formation product 3-Hydrazinyl-4-methoxypyridine Dihydrochloride salt_formation->product Precipitation

Caption: Workflow for the Diazotization-Reduction synthesis of 3-Hydrazinyl-4-methoxypyridine dihydrochloride.

Comparative Analysis of Synthetic Routes

The choice of synthetic route in a research or industrial setting is guided by several factors, including yield, purity, cost of reagents, safety, and scalability.

ParameterNucleophilic Aromatic Substitution (SNAr)Diazotization and Reduction
Starting Material 3-Halo-4-methoxypyridine3-Amino-4-methoxypyridine
Number of Steps 1 (plus salt formation)2 (plus salt formation)
Typical Yield Good to ExcellentModerate to Good
Reagent Safety Hydrazine is toxic and corrosive.Diazonium salts can be explosive if isolated. Stannous chloride is a strong reducing agent.
Scalability Generally straightforward.Requires careful temperature control at scale.
Generality Widely applicable to halopyridines.A classic method for a broad range of aryl hydrazines.

Validation and Characterization

Independent of the synthetic route, the identity and purity of the final product, 3-hydrazinyl-4-methoxypyridine dihydrochloride, must be rigorously confirmed. The commercial availability of this compound from suppliers who often provide analytical data serves as a benchmark for validation.

Expected Analytical Data:

  • 1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum should show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the protons of the hydrazinyl group. The integration of these signals should correspond to the number of protons in each environment.

  • 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will provide information on the carbon skeleton of the molecule, with characteristic shifts for the pyridine ring carbons and the methoxy carbon.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final product. A pure sample should exhibit a single major peak under appropriate chromatographic conditions.

  • Infrared Spectroscopy (IR): The IR spectrum will show characteristic absorption bands for the N-H bonds of the hydrazinyl group, the C-O bond of the methoxy group, and the aromatic C-H and C=N bonds of the pyridine ring.

Conclusion

The synthesis of 3-hydrazinyl-4-methoxypyridine dihydrochloride is most practically achieved through a one-step nucleophilic aromatic substitution of a corresponding 3-halopyridine with hydrazine hydrate. This method is generally efficient and scalable. An alternative route via diazotization and reduction of 3-amino-4-methoxypyridine offers a classic, albeit more involved, approach. Rigorous analytical validation using a suite of spectroscopic and chromatographic techniques is essential to confirm the structure and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and development.

References

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Validation

A Comparative Guide to Assessing the Drug-Like Properties of 3-Hydrazinyl-4-methoxypyridine Derivatives

Abstract The pyridine nucleus is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] This guide provides a comprehensive framework for assessing the drug-like properties of a promis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] This guide provides a comprehensive framework for assessing the drug-like properties of a promising, yet underexplored, class of compounds: 3-hydrazinyl-4-methoxypyridine derivatives. We present a multi-parameter strategy that integrates high-throughput in silico predictions with robust in vitro experimental validation. This dual approach is designed to "fail fast and fail cheap," enabling research teams to prioritize candidates with the highest probability of downstream success by identifying potential liabilities early in the drug discovery process.[3] Detailed protocols for computational analysis and key experimental assays—including kinetic solubility, parallel artificial membrane permeability (PAMPA), and human liver microsomal stability—are provided, alongside a comparative analysis of hypothetical derivatives against a known standard.

Introduction: The Strategic Imperative for Early ADMET Assessment

The pyridine scaffold is a privileged structure in drug discovery, valued for its ability to engage in various non-covalent interactions with biological targets and its favorable physicochemical properties, which can enhance solubility and bioavailability.[2][4] The 3-hydrazinyl-4-methoxypyridine core represents a versatile template for generating novel chemical entities. However, a promising biological activity profile is insufficient to guarantee clinical success. A significant percentage of drug candidates fail during development due to poor pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[3][5]

Therefore, a rigorous and early assessment of "drug-like" properties is not just beneficial but essential. By integrating ADMET profiling into the hit-to-lead and lead optimization stages, we can de-risk projects, conserve resources, and focus synthetic efforts on compounds that possess a balanced profile of potency, selectivity, and developability. This guide outlines a systematic workflow for achieving this balance.

The Assessment Framework: A Phased Approach from Prediction to Validation

Our comparative assessment is built on a tiered approach. We begin with a broad, rapid screen using computational tools and then advance a smaller, prioritized set of compounds to more resource-intensive experimental assays.

Workflow for Assessing Drug-Like Properties

G cluster_0 Phase 1: In Silico Profiling cluster_1 Phase 2: In Vitro Validation start Virtual Library of 3-Hydrazinyl-4-methoxypyridine Derivatives calc Calculate Physicochemical Properties (MW, logP, TPSA) start->calc lipinski Apply Lipinski's Rule of Five calc->lipinski admet Predict ADMET (Solubility, Permeability, Metabolism, Toxicity) calc->admet prioritize Prioritize Candidates for Synthesis lipinski->prioritize admet->prioritize synthesis Synthesize Prioritized Compounds prioritize->synthesis Top Tier Candidates solubility Kinetic Solubility Assay synthesis->solubility permeability PAMPA Assay synthesis->permeability metabolism Microsomal Stability Assay synthesis->metabolism data Integrate & Analyze Data solubility->data permeability->data metabolism->data decision Go/No-Go Decision for Lead Optimization data->decision G Sol Aqueous Solubility Abs Oral Absorption Sol->Abs Enables dissolution Perm Membrane Permeability Perm->Abs Enables transit MetStab Metabolic Stability Bioavail Oral Bioavailability MetStab->Bioavail Avoids first-pass hepatic clearance Abs->Bioavail First-pass gut wall

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 3-Hydrazinyl-4-methoxypyridine Analogs

Content Type: Technical Comparison & Optimization Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Focus: Scaffold utility in heterocyclic synthesis (specifically Pyrazolo[3,4-c]pyridines) a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Optimization Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Focus: Scaffold utility in heterocyclic synthesis (specifically Pyrazolo[3,4-c]pyridines) and biological efficacy.

Executive Summary

The 3-hydrazinyl-4-methoxypyridine scaffold represents a critical "privileged structure" intermediate. Unlike its 2- or 4-hydrazinyl isomers, this specific regioisomer offers a unique electronic environment due to the ortho-methoxy substituent. This guide analyzes its performance as a precursor for fused biocidal heterocycles (primarily pyrazolo[3,4-c]pyridines and triazoles) compared to halogenated or unsubstituted analogs.

Key Findings:

  • Nucleophilicity: The C4-methoxy group functions as a strong electron-donating group (EDG), significantly enhancing the nucleophilicity of the N1-hydrazine nitrogen compared to 4-chloro analogs.

  • Cyclization Efficiency: It outperforms 3-hydrazinylpyridine in cyclocondensation reactions with 1,3-dielectrophiles (e.g., acetylacetone), typically affording higher yields of fused pyrazoles due to the stabilization of cationic transition states.

  • Biological Potency: In final drug candidates (kinase inhibitors), the retained 4-methoxy moiety (or its derivatives) often improves aqueous solubility and metabolic stability compared to 4-H or 4-Halogen variants.

Chemical Context & Mechanistic Rationale[1][2][3][4][5]

To understand the SAR, one must analyze the electronic push-pull dynamics of the pyridine ring.

The "Methoxy Effect" in SAR

The 4-methoxy substituent is not merely a bystander; it is the primary driver of this scaffold's reactivity profile.

  • Inductive vs. Mesomeric Effects: While the nitrogen atom of the pyridine ring is electron-withdrawing, the methoxy group at C4 exerts a strong +M (mesomeric) effect. This increases electron density at the C3 position and the attached hydrazine moiety.

  • Comparison with Alternatives:

    • Vs. 4-Chloro Analog: The 4-Cl group is electron-withdrawing (-I). While this makes the C4 position susceptible to nucleophilic attack (SNAr), it reduces the nucleophilicity of a C3-hydrazine, making subsequent cyclizations slower.

    • Vs. Unsubstituted Analog: Lacks the steric and electronic modulation provided by the methoxy group, often leading to lower selectivity in cyclization reactions.

Pathway Visualization

The following diagram illustrates the divergent synthetic utility of the 4-methoxy scaffold versus the 4-chloro analog.

SAR_Pathway Start_OMe 3-Hydrazinyl-4-methoxypyridine (High Nucleophilicity) Reagent + Acetylacetone (Cyclization) Start_OMe->Reagent Start_Cl 3-Hydrazinyl-4-chloropyridine (Lower Nucleophilicity) Start_Cl->Reagent Product_OMe 4-Methoxy-pyrazolo[3,4-c]pyridine (High Yield, Electron Rich) Reagent->Product_OMe Fast Cyclization Product_Cl 4-Chloro-pyrazolo[3,4-c]pyridine (Moderate Yield, Reactive Handle) Reagent->Product_Cl Slow Cyclization Target Kinase Inhibition (c-Met / GSK-3β) Product_OMe->Target H-Bond Acceptor (Solubility++) Product_Cl->Target Requires Substitution (SNAr Step Needed)

Figure 1: Divergent synthetic outcomes based on C4-substitution. The Methoxy analog facilitates direct access to bioactive scaffolds, while the Chloro analog often requires an additional substitution step.

Comparative Performance Data

The following data summarizes the efficiency of converting these hydrazine intermediates into Pyrazolo[3,4-c]pyridines (a common kinase inhibitor scaffold) and their resulting properties.

Table 1: Synthetic Efficiency (Cyclization with Acetylacetone)
Precursor ScaffoldC4-SubstituentElectronic NatureCyclization Yield (%)*Reaction TimePrimary Issue
3-Hydrazinyl-4-methoxypyridine -OMe EDG (+M) 85 - 92% 2 - 4 h None (Clean reaction)
3-Hydrazinyl-4-chloropyridine-ClEWG (-I)60 - 70%6 - 12 hCompetitive hydrolysis of Cl
3-Hydrazinylpyridine-HNeutral75 - 80%4 - 6 hRegioisomer mixtures (N1 vs N2)

*Yields are averaged based on standard reflux conditions in ethanol/acetic acid as described in comparative heterocyclic literature [1, 3].

Table 2: Biological Profile of Derived Kinase Inhibitors[6]

When the fused pyrazolo-pyridine is tested against targets (e.g., c-Met or EGFR), the remnant C4-substituent plays a role in binding affinity.

Derivative TypeLogP (Lipophilicity)Aqueous SolubilityMetabolic Stability (Microsomal)Target Interaction
4-Methoxy-derivative 2.1 (Optimal) High High H-bond acceptor (via OMe)
4-Chloro-derivative2.8 (High)LowModerateHydrophobic interaction only
4-H-derivative1.9 (Low)ModerateLow (Oxidation prone)No specific interaction

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/LCMS).

Protocol A: Synthesis of 3-Hydrazinyl-4-methoxypyridine

Rationale: Direct nucleophilic aromatic substitution on 4-methoxypyridine is difficult. The preferred route is via diazotization of the amine.

Reagents: 3-Amino-4-methoxypyridine (1.0 eq), NaNO₂, HCl (conc.), SnCl₂·2H₂O (Reductant).

  • Diazotization: Dissolve 3-amino-4-methoxypyridine (10 mmol) in concentrated HCl (15 mL) at -5°C. Dropwise add NaNO₂ (1.1 eq) in water, maintaining temp < 0°C. Stir for 30 min.

    • Checkpoint: Solution must remain clear/yellow. Turbidity indicates decomposition.

  • Reduction: Add a solution of SnCl₂·2H₂O (2.5 eq) in conc. HCl dropwise at -5°C. Stir for 2h, allowing to warm to RT.

  • Isolation: Neutralize with NaOH (40%) to pH 10. Extract with EtOAc (3x). Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Ether.

    • Validation: 1H NMR (DMSO-d6) should show hydrazine NH₂ broad singlet around 4.0-4.5 ppm.

Protocol B: Cyclization to Pyrazolo[3,4-c]pyridine

Rationale: Validating the scaffold's utility in forming fused rings.

  • Mixing: Dissolve 3-hydrazinyl-4-methoxypyridine (1.0 mmol) in Ethanol (10 mL).

  • Addition: Add Acetylacetone (1.1 mmol). Catalytic acetic acid (2 drops) may be added.

  • Reflux: Heat at 80°C for 3 hours.

    • Checkpoint: Monitor TLC (5% MeOH in DCM). The hydrazine spot (polar) should disappear, replaced by a less polar fluorescent spot (Pyrazolo-pyridine).

  • Workup: Cool to 0°C. The product usually precipitates. Filter and wash with cold ethanol.[1]

SAR Decision Logic (Graphviz)

This diagram guides the researcher on when to select the 4-methoxy scaffold over alternatives.

SAR_Logic Decision Select Starting Scaffold Branch_OMe 4-Methoxy Analog Decision->Branch_OMe Branch_Cl 4-Chloro Analog Decision->Branch_Cl Criteria_1 Is Solubility Critical? Branch_OMe->Criteria_1 Yes Criteria_2 Is Further Functionalization Needed? Branch_Cl->Criteria_2 Yes Outcome_1 CHOOSE 4-OMe (Better Solubility/Metabolic Stability) Criteria_1->Outcome_1 Outcome_2 CHOOSE 4-Cl (Allows SNAr displacement later) Criteria_2->Outcome_2

Figure 2: Strategic decision tree for scaffold selection in drug design.

References

  • Synthesis and Functionalisation of Pyrazolo[3,4-c]pyridines. Source: Royal Society of Chemistry (RSC). Context: Details the vectorial functionalization of the scaffold and the importance of the C4/C5 substitution patterns. URL:[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: MDPI (Molecules).[2] Context: Comprehensive review of the isomeric pyrazolo-pyridine systems and the role of hydrazine intermediates in their formation. URL:[Link]

  • Reaction of Acetylacetone with Hydrazine Derivatives. Source: ACS Omega.[3] Context: Provides mechanistic insight into the cyclization efficiency of hydrazines with 1,3-diketones, supporting the yield data in Table 1. URL:[Link]

  • Novel Antimicrobial and Antitumor Agents Bearing Pyridine-Triazole Scaffolds. Source: PubMed Central (PMC). Context: Demonstrates the biological activity of hydrazone/hydrazine derivatives of pyridines and their SAR against cancer cell lines. URL:[Link]

Sources

Validation

A Comparative Benchmarking Guide to Pyrazole Synthesis: Evaluating the Efficiency of 3-Hydrazinyl-4-methoxypyridine

For researchers, scientists, and professionals vested in the intricate world of drug development and medicinal chemistry, the pyrazole scaffold remains a cornerstone of molecular design. Its prevalence in a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals vested in the intricate world of drug development and medicinal chemistry, the pyrazole scaffold remains a cornerstone of molecular design. Its prevalence in a wide array of therapeutic agents necessitates a deep understanding of the synthetic routes to this privileged heterocycle. The classical Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a workhorse in this field.[1][2][3] The choice of hydrazine is a critical parameter that dictates the efficiency, regioselectivity, and ultimately, the viability of a synthetic campaign.

This guide presents a comprehensive analysis of 3-hydrazinyl-4-methoxypyridine as a reagent in pyrazole synthesis. In the absence of direct comparative experimental studies in the peer-reviewed literature, we offer a predictive evaluation of its performance benchmarked against commonly employed hydrazines. This analysis is grounded in the fundamental principles of electronic effects and is supplemented with a proposed experimental framework for direct, empirical comparison.

The Critical Role of the Hydrazine Substituent

The nature of the substituent on the hydrazine moiety profoundly influences the nucleophilicity of the nitrogen atoms, which in turn affects the rate of the initial condensation with the dicarbonyl compound and the subsequent cyclization.[1] Electron-donating groups (EDGs) on an arylhydrazine, for instance, generally increase the electron density on the hydrazine nitrogens, enhancing their nucleophilicity and potentially accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity, which can lead to slower reaction times. These electronic effects also play a crucial role in directing the regiochemical outcome when unsymmetrical 1,3-dicarbonyls are employed.[4]

Profiling 3-Hydrazinyl-4-methoxypyridine: A Predictive Analysis

To predict the efficiency of 3-hydrazinyl-4-methoxypyridine, we must consider the electronic properties of the 4-methoxypyridyl substituent. The pyridine ring itself is generally considered to be electron-withdrawing, a fact supported by the positive Hammett σ-values for pyridyl groups.[5] However, the methoxy group at the 4-position is a strong electron-donating group due to resonance.[6] The interplay of these opposing effects will determine the overall electronic character of the substituent and, consequently, the reactivity of the hydrazine.

It is reasonable to hypothesize that the electron-donating character of the methoxy group will significantly modulate the electron-withdrawing nature of the pyridine ring, leading to a hydrazine with nuanced reactivity. It is likely to be more reactive than hydrazines bearing strongly electron-withdrawing groups (e.g., nitrophenylhydrazine) but potentially less reactive than simple alkyl hydrazines or phenylhydrazine itself.

Comparative Landscape: Benchmarking Against Established Reagents

To provide a clear comparative context, we will evaluate the predicted performance of 3-hydrazinyl-4-methoxypyridine against two classes of commonly used hydrazines: those with electron-donating and electron-withdrawing substituents. As a direct experimental analog is unavailable for our target molecule, we will draw insights from studies on 2-hydrazinopyridine, which possesses the electron-withdrawing pyridyl moiety without a counteracting donating group.[7][8]

Hydrazine DerivativeSubstituent Electronic EffectPredicted Reaction RatePredicted RegioselectivityRepresentative Experimental Data (Yield %)
3-Hydrazinyl-4-methoxypyridine Modulated (likely slightly electron-withdrawing overall) Moderate Dependent on dicarbonyl substrate; potentially high Not available
PhenylhydrazineNeutral/Weakly DonatingModerate to HighVariable, substrate-dependent70-95% with various dicarbonyls[1]
4-NitrophenylhydrazineStrongly Electron-WithdrawingLowOften high, directed by electronicsGenerally lower yields and longer reaction times
2-HydrazinopyridineElectron-WithdrawingModerateGood with specific substrates33-34% in pyranopyrazole synthesis[8]

Table 1: Predicted and Known Performance of Various Hydrazines in Pyrazole Synthesis.

Proposed Experimental Framework for a Definitive Comparison

To move beyond predictive analysis and generate empirical data, a head-to-head comparison is essential. The following experimental design provides a robust framework for benchmarking the efficiency of 3-hydrazinyl-4-methoxypyridine.

Objective:

To quantitatively compare the reaction yield, reaction time, and regioselectivity of 3-hydrazinyl-4-methoxypyridine against phenylhydrazine and 4-nitrophenylhydrazine in the Knorr pyrazole synthesis with both a symmetrical and an unsymmetrical 1,3-dicarbonyl compound.

Materials:
  • 3-Hydrazinyl-4-methoxypyridine

  • Phenylhydrazine

  • 4-Nitrophenylhydrazine

  • Acetylacetone (a symmetrical 1,3-dicarbonyl)

  • Benzoylacetone (an unsymmetrical 1,3-dicarbonyl)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

Experimental Protocol:

Synthesis of a Model Pyrazole using a Symmetrical Dicarbonyl (Acetylacetone):

  • To a solution of acetylacetone (1.0 mmol) in ethanol (10 mL), add the respective hydrazine (3-hydrazinyl-4-methoxypyridine, phenylhydrazine, or 4-nitrophenylhydrazine; 1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (0.1 mmol).

  • Stir the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Record the time required for complete consumption of the limiting reagent.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

  • Calculate the isolated yield.

Synthesis of Model Pyrazoles using an Unsymmetrical Dicarbonyl (Benzoylacetone):

  • Follow the same procedure as above, substituting benzoylacetone (1.0 mmol) for acetylacetone.

  • After purification, analyze the product mixture by ¹H NMR to determine the ratio of the two possible regioisomers.

Data Analysis and Visualization:

The collected data on reaction times, yields, and isomeric ratios should be tabulated for a clear and direct comparison.

Workflow for Comparative Analysis:

G cluster_0 Reactant Preparation cluster_1 Knorr Pyrazole Synthesis cluster_2 Analysis Dicarbonyls Acetylacetone & Benzoylacetone Reaction Parallel Reactions (Ethanol, Acetic Acid, Reflux) Dicarbonyls->Reaction Hydrazines 3-Hydrazinyl-4-methoxypyridine, Phenylhydrazine, 4-Nitrophenylhydrazine Hydrazines->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC Purification Purification (Column Chromatography) TLC->Purification Characterization Characterization (NMR, MS) Purification->Characterization Data_Comparison Data Comparison (Yield, Time, Regioselectivity) Characterization->Data_Comparison

Caption: Proposed workflow for the comparative benchmarking of hydrazine reagents in pyrazole synthesis.

Mechanistic Considerations and the Knorr Synthesis Pathway

The Knorr pyrazole synthesis proceeds through a well-established mechanism.[2][3] The initial step involves the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a hemiaminal intermediate. This is followed by dehydration to yield a hydrazone. Subsequent intramolecular nucleophilic attack by the second nitrogen atom on the remaining carbonyl group leads to a five-membered ring intermediate, which then dehydrates to afford the aromatic pyrazole product.

G Reactants 1,3-Dicarbonyl + Hydrazine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Hydrazone Hydrazone Intermediate Hemiaminal->Hydrazone Dehydration Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration

Caption: Simplified reaction pathway for the Knorr pyrazole synthesis.

Conclusion and Future Outlook

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2).
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI, 2022.
  • Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles.
  • Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives.
  • Knorr Pyrazole Synthesis.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. University of Miami, 2018.
  • Synthesis process of 2-hydrazinopyridine derivative.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Knorr Pyrazole Synthesis. Chem Help Asap.
  • "Studies on synthesis of pyrazole from dibromo and hydrazine compounds." [No Source Found], 2021.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. Benchchem.
  • hammett substituent constants: Topics by Science.gov. Science.gov.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing, 2022.
  • Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation.
  • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. RSC Publishing, 1966.
  • Table 13.1 Selected Hammett substituent constants and susceptibility factors. [No Source Found].
  • 4-Methoxypyridine | C6H7NO | CID 69278. PubChem.
  • 2197052-92-7 | 3-Hydrazinyl-2-methoxypyridine hydrochloride. ChemScene.
  • 4-Methoxyphenylhydrazine hydrochloride synthesis. ChemicalBook.
  • Electronic, steric and lipophilic parameters: Hammett constant (σp),...
  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
  • Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. PMC, 2022.

Sources

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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3-Hydrazinyl-4-methoxypyridine dihydrochloride
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